Product packaging for Aurein 2.2(Cat. No.:)

Aurein 2.2

Cat. No.: B12376684
M. Wt: 1615.0 g/mol
InChI Key: RHKXKZPHWWEIOV-UJOXCNDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aurein 2.2 is a useful research compound. Its molecular formula is C76H131N19O19 and its molecular weight is 1615.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H131N19O19 B12376684 Aurein 2.2

Properties

Molecular Formula

C76H131N19O19

Molecular Weight

1615.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C76H131N19O19/c1-16-45(14)63(95-71(109)54(34-59(100)101)91-70(108)53(33-47-24-18-17-19-25-47)90-69(107)52(32-41(6)7)84-56(97)35-79)76(114)94-61(43(10)11)74(112)87-48(26-20-22-28-77)67(105)86-49(27-21-23-29-78)68(106)92-62(44(12)13)75(113)93-60(42(8)9)73(111)82-36-57(98)83-46(15)65(103)89-51(31-40(4)5)66(104)81-37-58(99)85-55(38-96)72(110)88-50(64(80)102)30-39(2)3/h17-19,24-25,39-46,48-55,60-63,96H,16,20-23,26-38,77-79H2,1-15H3,(H2,80,102)(H,81,104)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,105)(H,87,112)(H,88,110)(H,89,103)(H,90,107)(H,91,108)(H,92,106)(H,93,113)(H,94,114)(H,95,109)(H,100,101)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1

InChI Key

RHKXKZPHWWEIOV-UJOXCNDQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Aurein 2.2: A Technical Guide to its Origins, Discovery, and Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.2 is a cationic antimicrobial peptide (AMP) belonging to the aurein family of peptides.[1][2] These peptides are a crucial component of the innate immune system of certain Australian tree frogs, offering a first line of defense against pathogenic microbes.[2][3] this compound has garnered significant interest within the scientific community due to its broad-spectrum activity against Gram-positive bacteria.[1][4][5] This technical guide provides a comprehensive overview of the origin, discovery, and biophysical characteristics of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antimicrobial agent.

Origin and Discovery

This compound was first isolated from the skin secretions of the Australian Southern Bell Frogs, Litoria aurea and Litoria raniformis.[1][6][7] The granular dorsal glands of these amphibians secrete a cocktail of bioactive peptides, including at least seventeen aurein peptides, as a defense mechanism.[2][3] The discovery and characterization of these peptides were the result of investigations into the innate immune systems of amphibians, which are known to inhabit microbially rich environments and possess potent chemical defenses. The initial studies involved the collection of skin secretions, followed by purification and sequencing of the constituent peptides.[2]

Peptide Characteristics

This compound is a 16-residue peptide with a net positive charge of +2 and an amidated C-terminus, a feature common to many antimicrobial peptides that is often crucial for their activity.[1][7]

PropertyValueReference
Amino Acid Sequence GLFDIVKKVVGALGSL-CONH₂[1]
Molecular Formula C₇₉H₁₃₈N₂₀O₂₀Inferred from sequence
Net Charge (at pH 7) +2[1][7]
Residue Count 16[1]

Antimicrobial Activity

This compound demonstrates notable activity against a range of Gram-positive bacteria.[1][4] Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Target OrganismMIC (µg/mL)Reference
Staphylococcus aureus15 - 25[1]
Staphylococcus epidermidis15 - 25[1]
Bacillus cereusVaries[1]
Leuconostoc lactisVaries[1]
Listeria innocuaVaries[1]
Micrococcus luteusVaries[1]

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane.[4][8] This interaction is initiated by electrostatic attraction between the cationic peptide and the negatively charged components of the Gram-positive bacterial membrane, such as phosphatidylglycerol (PG).[4] Upon reaching the membrane surface, this compound undergoes a conformational change, adopting an α-helical structure.[1][9]

The peptide then interacts with the lipid bilayer, leading to membrane depolarization, the formation of ion-selective pores, and a decrease in cellular ATP levels.[8] This disruption of the membrane integrity and ion homeostasis ultimately leads to bacterial cell death.[8] Studies have shown that this compound can cause the leakage of intracellular components, such as ions (potassium, magnesium, iron, and manganese), but does not typically form large, non-specific pores that would allow the passage of larger molecules like propidium iodide.[8]

The precise nature of the membrane disruption can be influenced by the lipid composition of the target membrane.[4][10] In some model membranes, this compound has been observed to induce the formation of toroidal pores, while in others, it appears to act in a detergent-like manner, causing micellization of the lipid bilayer.[4][10]

Aurein2_2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_intracellular Intracellular Space Aurein_2_2 This compound (Cationic) Membrane_Surface Membrane Surface (Phosphatidylglycerol) Aurein_2_2->Membrane_Surface Electrostatic Attraction Pore_Formation Ion-Selective Pore Formation (K+, Mg2+, Fe2+, Mn2+ leakage) Membrane_Surface->Pore_Formation α-helical conformation and insertion Membrane_Depolarization Membrane Depolarization Pore_Formation->Membrane_Depolarization ATP_Depletion ATP Depletion Membrane_Depolarization->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Figure 1: Proposed mechanism of action for this compound against Gram-positive bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Peptide Synthesis and Purification
  • Peptide Synthesis: this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1]

  • Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: A single colony of the target bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh broth.

  • Peptide Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: The peptide is dissolved in a suitable solvent, such as a buffer or a solution containing trifluoroethanol (TFE) or lipid vesicles, to induce secondary structure.

  • CD Measurement: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).

  • Data Analysis: The resulting spectra are analyzed to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide under different conditions. For α-helical peptides, characteristic minima are observed around 208 and 222 nm.

Membrane Depolarization Assay (diSC₃-5 Assay)
  • Bacterial Preparation: Mid-log phase bacteria are harvested, washed, and resuspended in a buffer containing glucose.

  • Dye Loading: The membrane potential-sensitive dye diSC₃-5 is added to the bacterial suspension, and the mixture is incubated until a stable level of dye uptake is achieved.

  • Peptide Addition: this compound is added to the dye-loaded bacterial suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. Membrane depolarization is indicated by an increase in fluorescence as the dye is released from the cells.

Calcein Leakage Assay
  • Liposome Preparation: Large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein are prepared from a desired lipid composition (e.g., DMPC/DMPG).

  • Assay Setup: The calcein-loaded LUVs are placed in a cuvette.

  • Peptide Addition: this compound is added to the LUV suspension.

  • Fluorescence Measurement: The fluorescence of the released calcein is measured over time. An increase in fluorescence indicates peptide-induced membrane leakage.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Antimicrobial Activity cluster_mechanism Mechanism of Action Synthesis Solid-Phase Synthesis Purification RP-HPLC Synthesis->Purification Verification Mass Spectrometry Purification->Verification MIC MIC Assay Verification->MIC CD Circular Dichroism (Secondary Structure) Verification->CD Depolarization Membrane Depolarization (diSC3-5 Assay) Verification->Depolarization Leakage Calcein Leakage Assay (Membrane Permeabilization) Verification->Leakage NMR Solid-State NMR (Membrane Interaction) Verification->NMR

Figure 2: General experimental workflow for the study of this compound.

Conclusion

This compound, a naturally occurring antimicrobial peptide from Australian tree frogs, represents a promising candidate for the development of new anti-infective agents. Its potent activity against Gram-positive bacteria, coupled with a well-characterized membrane-disrupting mechanism of action, makes it an attractive subject for further investigation. This guide provides a foundational understanding of this compound, offering detailed information and methodologies to support ongoing research and development efforts in the field of antimicrobial peptides. The continued study of this compound and its analogues may lead to the design of novel therapeutics to combat the growing challenge of antibiotic resistance.

References

A Technical Guide to the Mechanism of Action of Aurein 2.2 on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Aurein 2.2 is a cationic antimicrobial peptide (AMP) derived from the Australian Southern Bell Frog, Litoria aurea. It exhibits potent activity primarily against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Staphylococcus epidermidis[1]. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's bactericidal activity. The primary mode of action is the targeted disruption of the bacterial cytoplasmic membrane, leading to ion dysregulation, membrane depolarization, and subsequent cell death. This document details the sequence of events from initial peptide-membrane interaction to final cellular demise, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Initial Peptide-Membrane Interaction

The journey of this compound towards its bactericidal endpoint begins with its attraction to the Gram-positive bacterial surface. This initial interaction is governed by electrostatic forces.

  • Electrostatic Attraction: this compound possesses a net positive charge (+2)[1]. This allows it to preferentially bind to the negatively charged components of the Gram-positive cell envelope, which includes teichoic and lipoteichoic acids in the peptidoglycan layer and anionic phospholipids, such as phosphatidylglycerol (PG), in the cytoplasmic membrane[1][2].

  • Structural Transformation: Upon encountering the membrane environment, this compound, which is unstructured in aqueous solution, undergoes a conformational change to adopt a distinct α-helical structure[3][4][5]. This amphipathic helix positions its hydrophobic residues towards the lipid core of the membrane and its hydrophilic, cationic residues towards the phospholipid headgroups and the aqueous environment[1].

Mechanism of Membrane Disruption and Pore Formation

Following initial binding and insertion, this compound perturbs the integrity of the bacterial membrane. The precise mechanism of disruption is not singular but appears to be dependent on the specific lipid composition and hydrophobic thickness of the target membrane[5][6]. Two predominant models have been proposed based on studies with model membranes.

Toroidal Pore Model

In model membranes that mimic the thickness of many Gram-positive bacteria, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), this compound is proposed to form 'toroidal' pores[4][6][7].

  • Mechanism: In this model, the inserted α-helical peptides associate with each other and induce the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet through the aqueous pore. This results in a channel that is lined by both the hydrophilic faces of the peptides and the polar headgroups of the lipid molecules[7][8][9]. This process causes significant headgroup disorder[5].

Detergent-Like or Carpet Model

In thinner model membranes, such as those made of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), a detergent-like or "carpet" mechanism is favored[1][6][7].

  • Mechanism: Peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, much like a carpet. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles or other lipid-peptide aggregates, causing catastrophic membrane leakage[6][8][9]. This process is described as micellization[5][9].

dot

Caption: Influence of membrane composition on this compound's mechanism.

Physiological Consequences of Membrane Perturbation

The disruption of the membrane barrier by this compound triggers a cascade of events that are fatal to the bacterium.

  • Membrane Depolarization: The formation of pores or defects immediately dissipates the transmembrane potential, a critical component of bacterial energy metabolism[10].

  • Ion Leakage: The pores formed are ion-selective, allowing the rapid efflux of essential intracellular ions, particularly potassium (K⁺) and magnesium (Mg²⁺), which disrupts cellular ion homeostasis[4][10].

  • Metabolic Arrest: The loss of membrane potential and critical ions inhibits vital cellular processes that depend on them, such as ATP synthesis, protein synthesis, and nucleic acid synthesis[10].

  • Cell Death: The cumulative effect of these disruptions leads to the cessation of metabolic activity and ultimately, bacterial cell death. Notably, this compound does not form large, non-specific pores, as evidenced by the exclusion of dyes like propidium iodide, suggesting a more targeted disruption rather than wholesale lysis[10].

dot

Mechanism_of_Action cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Cellular Consequences cluster_3 Outcome A1 Cationic this compound A3 Electrostatic Attraction A1->A3 A2 Anionic Gram-Positive Bacterial Surface A2->A3 B1 Peptide Insertion & α-Helical Formation A3->B1 Initiates B2 Pore Formation (Toroidal or Detergent-like) B1->B2 C1 Membrane Depolarization B2->C1 C2 Ion Leakage (K+, Mg2+) B2->C2 C3 ATP Depletion C1->C3 C2->C3 C4 Metabolic Arrest C3->C4 D1 Bacterial Cell Death C4->D1

Caption: Overall mechanism of action of this compound on Gram-positive bacteria.

Quantitative Data Summary

The antimicrobial efficacy of this compound is quantified by its Minimal Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

Gram-Positive BacteriumStrainMIC (µg/mL)Reference
Staphylococcus aureusC622 (ATCC 25923)15 - 25[1]
Staphylococcus epidermidisC621 (Clinical Isolate)15 - 25[1]
Bacillus cereusC737> 256[3][4]

Note: Activity can vary based on assay conditions. The significantly lower activity against B. cereus highlights the importance of membrane composition in peptide efficacy[3][4].

Key Experimental Protocols

The elucidation of this compound's mechanism relies on several key biophysical and microbiological techniques.

Minimal Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of this compound that inhibits bacterial growth.

  • Methodology:

    • A Gram-positive bacterial strain (e.g., S. aureus) is grown to a logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

    • The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate.

    • An equal volume of the standardized bacterial suspension is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.

Membrane Depolarization Assay (DiSC₃(5) Assay)
  • Objective: To measure the ability of this compound to depolarize the cytoplasmic membrane of intact bacteria[8].

  • Methodology:

    • Bacteria (S. aureus) are grown to mid-log phase, harvested, and washed with a buffer (e.g., HEPES).

    • The bacterial suspension is energized with glucose and the membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is added. The dye is taken up by polarized membranes, where it self-quenches its fluorescence.

    • The suspension is monitored in a fluorometer until a stable, low fluorescence baseline is achieved.

    • This compound is added at various concentrations (typically multiples of its MIC).

    • Depolarization of the membrane causes the release of the dye into the medium, leading to de-quenching and a measurable increase in fluorescence intensity. The rate and extent of fluorescence increase are proportional to the depolarization activity.

dot

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result Interpretation P1 Grow & Harvest S. aureus P2 Resuspend in Buffer with Glucose P1->P2 P3 Add DiSC3(5) Dye P2->P3 P4 Incubate until Fluorescence Quenches P3->P4 E1 Add this compound P4->E1 Start Measurement E2 Monitor Fluorescence Increase Over Time E1->E2 R1 Fluorescence Increase E2->R1 R2 Membrane Depolarization R1->R2 Indicates

Caption: Experimental workflow for the DiSC₃(5) membrane depolarization assay.

Circular Dichroism (CD) Spectroscopy
  • Objective: To determine the secondary structure of this compound in aqueous versus membrane-mimicking environments[4].

  • Methodology:

    • A solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer).

    • A separate sample is prepared with the peptide in the presence of lipid vesicles (liposomes) that mimic bacterial membranes (e.g., POPC/POPG).

    • CD spectra are recorded for both samples, typically from 190 to 250 nm.

    • An α-helical structure is characterized by distinct negative bands at approximately 208 and 222 nm and a positive band around 192 nm. A random coil structure shows a strong negative band near 200 nm.

Dye Leakage (Calcein Release) Assay
  • Objective: To quantify membrane permeabilization by measuring the release of a fluorescent dye from lipid vesicles[5][8].

  • Methodology:

    • Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of calcein dye encapsulated within them.

    • External, non-encapsulated dye is removed by size-exclusion chromatography.

    • The calcein-loaded LUVs are placed in a cuvette, and a baseline fluorescence is measured.

    • This compound is added to the vesicle suspension.

    • If the peptide disrupts the membrane, calcein is released into the bulk solution, becomes diluted, and its fluorescence de-quenches, resulting in an increased signal.

    • Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely lyse all vesicles. The percentage of leakage is calculated relative to this maximum.

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a multi-step process initiated by electrostatic attraction and culminating in membrane disruption. Its ability to adopt an α-helical structure and perturb the lipid bilayer via toroidal pore formation or a detergent-like mechanism is central to its bactericidal effect. This leads to membrane depolarization, leakage of essential ions, and a collapse of cellular metabolic processes. The adaptability of its disruptive mechanism to different membrane compositions underscores its efficacy and provides a strong foundation for its consideration in the development of novel antimicrobial therapeutics.

References

Aurein 2.2: A Structural and Functional Analysis for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.2 is a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea.[1] This peptide has garnered significant interest within the scientific community due to its potent antimicrobial activity against a range of Gram-positive bacteria and its potential as an anticancer agent. This technical guide provides a comprehensive analysis of the structure, sequence, and functional mechanisms of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and development in this promising field.

Peptide Sequence and Physicochemical Properties

This compound is a 16-amino acid peptide with an amidated C-terminus, a feature known to be crucial for its biological activity.[2] Its primary sequence and key physicochemical properties are summarized in the tables below.

Table 1: Amino Acid Sequence of this compound [3][4][5][6][7]

Sequence
GLFDIVKKVVGALGSL-NH₂

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇₆H₁₃₁N₁₉O₁₉[7]
Molecular Weight 1614.9 Da[7]
Net Charge (at pH 7) +2[2][8]
Isoelectric Point (pI) Not explicitly found in search results
Hydrophobicity (GRAVY) Not explicitly found in search results

Structural Analysis

The secondary structure of this compound has been elucidated primarily through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have consistently shown that this compound adopts an α-helical conformation, particularly in membrane-mimicking environments such as in the presence of trifluoroethanol (TFE) or lipid vesicles.[3][4][5][6] This amphipathic helical structure, with distinct hydrophobic and hydrophilic faces, is fundamental to its interaction with and disruption of cell membranes.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a vital tool for determining the secondary structure of peptides in various environments.

Methodology:

  • Sample Preparation:

    • A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • For measurements in membrane-mimicking environments, the peptide is mixed with TFE at various concentrations (e.g., 25%, 50%) or with lipid vesicles (e.g., DMPC, DMPC/DMPG) at different peptide-to-lipid ratios.[3][5]

  • Instrument Parameters:

    • Spectra are typically recorded on a Jasco J-810 spectropolarimeter or a similar instrument.[3]

    • Wavelength scans are performed from 190 to 250 nm.[3]

    • Other typical parameters include a bandwidth of 1-2 nm, a scanning speed of 50 nm/min, and an accumulation of multiple scans to improve the signal-to-noise ratio.[3]

  • Data Analysis:

    • The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ].

    • The resulting spectra are analyzed for characteristic α-helical signatures, which include distinct minima at approximately 208 and 222 nm and a maximum around 192 nm.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide This compound Stock Mix Final Sample Peptide->Mix Buffer Buffer (e.g., Phosphate) Buffer->Mix TFE TFE or Lipid Vesicles TFE->Mix Spectropolarimeter CD Spectropolarimeter Mix->Spectropolarimeter RawData Raw Data (mdeg) Spectropolarimeter->RawData Measure Ellipticity Conversion Mean Residue Ellipticity RawData->Conversion Convert to [θ] Analysis Structural Interpretation (α-helix, β-sheet, etc.) Conversion->Analysis Analyze Spectrum

Circular Dichroism Spectroscopy Experimental Workflow.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the three-dimensional fold of the peptide.

Methodology:

  • Sample Preparation:

    • Lyophilized ¹⁵N-labeled this compound is dissolved in a buffer containing H₂O/D₂O (e.g., 90%/10%) to a final concentration of approximately 1-2 mM.

    • For structural studies in a membrane-like environment, deuterated dodecylphosphocholine (DPC) micelles or other lipid mimetics are added to the sample.

  • NMR Experiments:

    • A suite of 2D NMR experiments is typically performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • These experiments are conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Structure Calculation:

    • Resonance assignments are made using the TOCSY and NOESY spectra.

    • Distance restraints are derived from the NOESY cross-peak intensities.

    • These restraints are used in molecular dynamics and simulated annealing protocols to calculate a family of low-energy structures.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Calculation Peptide ¹⁵N-labeled this compound Mix NMR Sample Peptide->Mix Solvent H₂O/D₂O Buffer Solvent->Mix Micelles DPC Micelles (optional) Micelles->Mix Spectrometer NMR Spectrometer Mix->Spectrometer Spectra NMR Spectra Spectrometer->Spectra 2D NMR (TOCSY, NOESY) Assignment Assignment Spectra->Assignment Resonance Assignment Restraints NOE Restraints Assignment->Restraints Derive Distance Restraints Calculation Structure Calculation Restraints->Calculation Molecular Dynamics FinalStructure 3D Structure Calculation->FinalStructure Ensemble of Structures

NMR Spectroscopy and Structure Calculation Workflow.

Antimicrobial Activity and Mechanism of Action

This compound exhibits potent activity primarily against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and Staphylococcus epidermidis.[2][3] Its mechanism of action involves the formation of ion-selective pores in the bacterial cell membrane.[2][8][9] This leads to membrane depolarization, leakage of essential ions such as potassium and magnesium, and ultimately, cell death.[8][9]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against selected bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15 - 25[2][3]
Staphylococcus epidermidis15 - 25[2][3]
Experimental Protocol: Calcein Release Assay

This assay is used to assess the ability of a peptide to permeabilize lipid vesicles, mimicking its effect on bacterial membranes.

Methodology:

  • Liposome Preparation:

    • Lipids (e.g., DMPC/DMPG) are dissolved in chloroform, dried to a thin film, and hydrated with a buffer containing the fluorescent dye calcein at a self-quenching concentration.

    • The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion to form unilamellar vesicles of a defined size.

    • Free calcein is removed by size-exclusion chromatography.

  • Assay Procedure:

    • Calcein-loaded liposomes are incubated with varying concentrations of this compound.

    • Peptide-induced membrane permeabilization leads to the release of calcein, which becomes dequenched and fluoresces.

    • Fluorescence intensity is measured over time using a fluorometer.

    • Complete lysis is achieved by adding a detergent like Triton X-100.

  • Data Analysis:

    • The percentage of calcein release is calculated relative to the maximum fluorescence obtained after detergent lysis.

Antimicrobial_Mechanism Aurein This compound Membrane Bacterial Cell Membrane Aurein->Membrane Electrostatic Interaction Pore Ion-Selective Pore Formation Membrane->Pore Insertion & Aggregation Depolarization Membrane Depolarization Pore->Depolarization IonLeakage Ion Leakage (K⁺, Mg²⁺) Pore->IonLeakage CellDeath Bacterial Cell Death Depolarization->CellDeath IonLeakage->CellDeath

Antimicrobial Mechanism of this compound.
Experimental Protocol: DiSC₃(5) Assay

This assay measures membrane depolarization in whole bacterial cells.

Methodology:

  • Cell Preparation:

    • Bacteria (e.g., S. aureus) are grown to mid-log phase, harvested, washed, and resuspended in a suitable buffer.

  • Dye Loading:

    • The membrane potential-sensitive dye DiSC₃(5) is added to the cell suspension. The dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.

  • Assay Procedure:

    • The baseline fluorescence of the dye-loaded cells is recorded.

    • This compound is added, and the change in fluorescence is monitored.

    • Membrane depolarization caused by the peptide leads to the release of the dye into the medium, resulting in an increase in fluorescence.

Anticancer Activity and Putative Mechanism

Several studies have highlighted the anticancer potential of aurein peptides. While the precise signaling pathways activated by this compound in cancer cells are not fully elucidated, the general mechanism for many anticancer peptides involves the induction of apoptosis (programmed cell death). This is often initiated by the peptide's interaction with the cancer cell membrane, which typically has a higher negative charge compared to normal cells, followed by membrane permeabilization or internalization.

The intrinsic (mitochondrial) pathway of apoptosis is a likely route. This pathway involves the following key steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound, after interacting with or entering the cell, can trigger the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

  • Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

This process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax promote MOMP, and anti-apoptotic members like Bcl-2 inhibit it.

Anticancer_Signaling_Pathway Aurein This compound CancerCell Cancer Cell Membrane Aurein->CancerCell Interaction MOMP MOMP CancerCell->MOMP Signal Transduction Mitochondrion Mitochondrion CytC Cytochrome c Release MOMP->CytC leads to Bax Bax Bax->MOMP Promotes Bcl2 Bcl-2 Bcl2->MOMP Inhibits Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Putative Anticancer Apoptotic Signaling Pathway of this compound.

Conclusion and Future Directions

This compound is a promising antimicrobial and anticancer peptide with a well-defined α-helical structure and a membrane-disrupting mechanism of action. The detailed experimental protocols provided in this guide offer a framework for its further investigation and development as a potential therapeutic agent. Future research should focus on elucidating the specific signaling pathways involved in its anticancer activity, optimizing its efficacy and selectivity through analogue design, and evaluating its in vivo performance in preclinical models. The comprehensive data presented herein serves as a valuable resource for advancing this compound towards clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimicrobial Spectrum of Aurein 2.2

Introduction

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretion of the Australian Southern Bell Frog, Litoria aurea. As a member of the aurein peptide family, it has garnered significant interest for its potent activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity, primarily targeting Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial strains. The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values.

Microorganism Strain MIC (µg/mL) Reference
Staphylococcus aureusC62215[1]
Staphylococcus aureus-25[1]
Staphylococcus epidermidisC6218[1]
Staphylococcus epidermidis-25[1]
Bacillus cereus-Broad-spectrum activity[2]
Leuconostoc lactis-Broad-spectrum activity[2]

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol (PG).[2]

Upon interaction with the membrane, this compound undergoes a conformational change, adopting an α-helical structure which facilitates its insertion into the lipid bilayer.[1][2] The peptide then forms small, ion-selective pores, leading to a cascade of events that culminate in cell death.[3][4][5][6]

The key events in the mechanism of action are:

  • Membrane Depolarization: The formation of pores disrupts the membrane potential.[3] this compound has been shown to be highly effective at inducing membrane depolarization in S. aureus.[2][7]

  • Ion Leakage: The pores allow for the selective leakage of essential ions, including potassium, magnesium, iron, and manganese, from the cytoplasm, disrupting cellular ion homeostasis.[3]

  • ATP Depletion: The disruption of the membrane potential and ion gradients leads to a decrease in cellular ATP levels.[3]

  • Cell Death: The cumulative effect of these events leads to the cessation of essential cellular processes and ultimately, bacterial cell death.

Importantly, this compound does not appear to form large, non-specific pores, as evidenced by its inability to cause the uptake of large molecules like propidium iodide.[3] The interaction and perturbation of the membrane are dependent on the lipid composition, with a preference for bacterial-like membranes over mammalian-like membranes, suggesting a degree of selectivity.[2]

Signaling and Action Pathway

Aurein2_2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Aurein This compound (+) Membrane Negatively Charged Bacterial Membrane (-) Aurein->Membrane Electrostatic Attraction Pore Ion-Selective Pore Formation Membrane->Pore Peptide Insertion & Aggregation Depolarization Membrane Depolarization Pore->Depolarization IonLeakage K+, Mg2+, Fe2+, Mn2+ Leakage Pore->IonLeakage ATP_Depletion Cellular ATP Depletion Depolarization->ATP_Depletion IonLeakage->ATP_Depletion CellDeath Bacterial Cell Death ATP_Depletion->CellDeath

Caption: Proposed mechanism of action for this compound against bacterial cells.

Experimental Protocols

The characterization of this compound's antimicrobial properties involves several key experimental procedures.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method, typically following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Workflow for MIC Determination

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of this compound in 96-well plate start->prep_peptide inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_peptide->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

2. Membrane Depolarization Assay

This assay measures the peptide's ability to disrupt the bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC3-5.

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed. They are then resuspended in a buffer containing the DiSC3-5 dye and glucose to energize the cells and allow the dye to be taken up and quenched.

  • Fluorescence Measurement: The cell suspension is placed in a fluorometer, and the baseline fluorescence is recorded.

  • Peptide Addition: this compound is added to the cell suspension, and the change in fluorescence is monitored over time.

  • Data Analysis: Depolarization of the cell membrane causes the release of the quenched dye, resulting in an increase in fluorescence. The rate and extent of this increase are indicative of the peptide's membrane-disrupting activity.

Membrane Depolarization Assay Workflow

Depolarization_Assay start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells add_dye Add DiSC3-5 Dye and Glucose prep_cells->add_dye incubate_dye Incubate to Allow Dye Quenching add_dye->incubate_dye measure_baseline Measure Baseline Fluorescence incubate_dye->measure_baseline add_peptide Add this compound measure_baseline->add_peptide measure_change Monitor Fluorescence Increase Over Time add_peptide->measure_change analyze Analyze Data to Determine Depolarization Activity measure_change->analyze end End analyze->end

Caption: Workflow for the membrane depolarization assay using a fluorescent dye.

This compound is a potent antimicrobial peptide with a well-defined spectrum of activity, particularly against Gram-positive bacteria. Its mechanism of action, centered on the formation of ion-selective pores in the bacterial membrane, makes it an interesting candidate for further investigation and development in an era of increasing antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antimicrobial peptides.

References

Aurein 2.2 Pore Formation in Bacterial Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underpinning the antimicrobial activity of Aurein 2.2, an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. This document provides a comprehensive overview of its interaction with and subsequent disruption of bacterial membranes, focusing on the dual models of pore formation: the distorted toroidal pore and micellization. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Mechanism of Action: A Dichotomy in Membrane Disruption

This compound exhibits a fascinating, environment-dependent mechanism of action, primarily targeting the bacterial cell membrane. Its mode of disruption is contingent on the lipid composition of the target membrane, leading to two distinct outcomes: the formation of distorted toroidal pores or membrane micellization.[1][2]

  • Distorted Toroidal Pore Model: In membranes composed of lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), this compound is proposed to form distorted toroidal pores.[1][2] In this model, the peptide initially binds to the membrane surface. Upon reaching a critical concentration, it inserts into the lipid bilayer, inducing a high degree of membrane curvature. This forces the lipid monolayers to bend back on themselves, creating a water-filled channel lined by both the peptides and the head groups of the lipid molecules.[3][4] This pore formation leads to the leakage of ions and other essential cytoplasmic contents, ultimately causing cell death.[5]

  • Micellization Model: In contrast, when interacting with membranes composed of lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG), this compound is thought to act via a detergent-like mechanism, causing micellization of the membrane.[1][2] In this scenario, the peptide saturates the membrane surface and, upon reaching a threshold concentration, disrupts the bilayer integrity by forming peptide-lipid micelles. This leads to a catastrophic loss of membrane structure and function.

The following diagram illustrates the proposed dual mechanism of this compound.

Aurein2_2_Mechanism cluster_InitialState Initial State cluster_Binding Binding cluster_PoreFormation Pore Formation / Disruption cluster_Outcome Outcome Aurein This compound Peptides Binding Electrostatic Interaction Aurein->Binding 1. Accumulation Membrane Bacterial Membrane ToroidalPore Distorted Toroidal Pore (e.g., in POPC/POPG) Membrane->ToroidalPore 3a. Insertion & Curvature Strain Micellization Micellization (e.g., in DMPC/DMPG) Membrane->Micellization 3b. Detergent-like Aggregation Binding->Membrane 2. Surface Binding Leakage Ion & Solute Leakage ToroidalPore->Leakage Micellization->Leakage Death Bacterial Cell Death Leakage->Death

Proposed dual-action mechanism of this compound.

Quantitative Data Summary

The antimicrobial efficacy and membrane-disrupting activity of this compound have been quantified through various assays. The following tables summarize key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15 - 25[1]
Staphylococcus epidermidis15 - 25[1]

Table 2: Membrane Permeabilization Data (Calcein Release Assay)

Lipid CompositionPeptide/Lipid Molar RatioCalcein Release (%)Reference
3:1 DMPC/DMPG1:15~100[1]
1:1 POPC/POPG1:1527[1]
3:1 POPC/POPG1:1536[1]

Table 3: Membrane Depolarization Data (DiSC₃(5) Assay)

Bacterial StrainPeptide ConcentrationObservationReference
S. aureus C6221x MICGreater depolarization than Gramicidin S[1]
S. aureus C6225x MICIncreased depolarization effect[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with bacterial membranes.

Membrane Permeabilization: Calcein Release Assay

This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles by quantifying the release of an encapsulated fluorescent dye.

Workflow Diagram:

Calcein_Release_Workflow start Start prep_vesicles Prepare Calcein-Loaded Lipid Vesicles (LUVs) start->prep_vesicles remove_free_dye Remove Unencapsulated Calcein (e.g., via size-exclusion chromatography) prep_vesicles->remove_free_dye incubate_peptide Incubate Vesicles with This compound remove_free_dye->incubate_peptide measure_fluorescence Measure Fluorescence Intensity (Excitation: 490 nm, Emission: 520 nm) incubate_peptide->measure_fluorescence add_triton Add Triton X-100 to Lyse all Vesicles (100% release) measure_fluorescence->add_triton measure_max_fluorescence Measure Maximum Fluorescence add_triton->measure_max_fluorescence calculate_release Calculate Percentage of Calcein Release measure_max_fluorescence->calculate_release end End calculate_release->end

Workflow for the Calcein Release Assay.

Protocol:

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare a lipid film by dissolving the desired lipids (e.g., POPC/POPG) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and subsequent desiccation under vacuum.

    • Hydrate the lipid film with a solution of calcein (e.g., 50-100 mM in a suitable buffer like HEPES).

    • Subject the lipid suspension to multiple freeze-thaw cycles to create multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).[6]

  • Removal of Free Calcein:

    • Separate the calcein-loaded LUVs from unencapsulated calcein using size-exclusion chromatography (e.g., with a Sephadex G-50 column).

  • Fluorescence Measurement:

    • Dilute the purified LUVs to a final lipid concentration in a cuvette.

    • Record the baseline fluorescence (F₀).

    • Add this compound to the desired final concentration and monitor the increase in fluorescence over time (F).

    • After the reaction reaches a plateau or at a defined endpoint, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all vesicles and release all encapsulated calcein. Record the maximum fluorescence (F_max).

  • Calculation of Calcein Release:

    • The percentage of calcein release is calculated using the formula: % Release = [(F - F₀) / (F_max - F₀)] * 100

Membrane Depolarization: DiSC₃(5) Assay

This assay utilizes a membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to assess the depolarization of the cytoplasmic membrane of intact bacteria.

Workflow Diagram:

DiSC3_5_Assay_Workflow start Start prep_bacteria Prepare Bacterial Suspension (e.g., S. aureus to mid-log phase) start->prep_bacteria wash_resuspend Wash and Resuspend Cells in Buffer prep_bacteria->wash_resuspend add_kcl Add KCl to Equilibrate K+ Concentrations wash_resuspend->add_kcl add_dye Add DiSC3(5) and Incubate (for dye uptake and quenching) add_kcl->add_dye measure_baseline Measure Baseline Fluorescence add_dye->measure_baseline add_peptide Add this compound measure_baseline->add_peptide monitor_fluorescence Monitor Increase in Fluorescence (Depolarization) add_peptide->monitor_fluorescence end End monitor_fluorescence->end

Workflow for the DiSC₃(5) Membrane Depolarization Assay.

Protocol:

  • Bacterial Cell Preparation:

    • Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation, wash them, and resuspend in a buffer (e.g., 5 mM HEPES, 20 mM glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05).[1]

  • Dye Loading:

    • Add KCl to the cell suspension to equilibrate the cytoplasmic and external K⁺ concentrations.

    • Add DiSC₃(5) to a final concentration (e.g., 0.8 µM) and incubate to allow the dye to be taken up by the polarized cells, resulting in fluorescence quenching.[1]

  • Depolarization Measurement:

    • Transfer the cell suspension to a cuvette and record the stable, quenched baseline fluorescence.

    • Add this compound at the desired concentration.

    • Monitor the increase in fluorescence over time, which corresponds to the release of the dye from the depolarized cells.[7]

Structural and Mechanistic Studies

Oriented Circular Dichroism (OCD): This technique is used to determine the orientation of the peptide's alpha-helical structure relative to the lipid bilayer.[8]

³¹P Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides information on the perturbation of the lipid headgroups in the bilayer upon peptide interaction, which is crucial for distinguishing between different pore models.[9][10]

Differential Scanning Calorimetry (DSC): DSC is employed to study the effect of the peptide on the thermotropic phase behavior of the lipid bilayer, revealing how the peptide perturbs the lipid acyl chains.[11][12]

Conclusion

This compound stands out as a potent antimicrobial peptide with a sophisticated, lipid-dependent mechanism of action. Its ability to form distorted toroidal pores or induce micellization highlights the adaptability of AMPs in targeting diverse bacterial membranes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into this compound and other AMPs, paving the way for the development of novel therapeutic agents to combat antibiotic-resistant bacteria.

References

An In-depth Technical Guide to the Biophysical Properties of Aurein 2.2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.2 is a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea.[1][2] This 16-residue peptide has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, and its potential as an anticancer agent.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its structure, mechanism of action, and interaction with biological membranes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for the characterization of this peptide, and includes visualizations of its mechanisms and workflows.

Core Biophysical Properties

This compound is a linear peptide with the amino acid sequence GLFDIVKKVVGALGSL-NH2.[1][3] Its C-terminus is amidated, a common feature in antimicrobial peptides that contributes to its overall positive charge and is often essential for its biological activity.[1] The peptide has a net charge of +2 at neutral pH.[1]

Structure

In aqueous solution, this compound adopts a random coil conformation.[1] However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles, it undergoes a conformational change to form an α-helical structure.[1][4][5] This amphipathic α-helix is a key characteristic of many membrane-active peptides, featuring a distinct separation of hydrophobic and hydrophilic residues along the helical axis.[1] This amphipathicity is crucial for its interaction with and disruption of microbial cell membranes.

Table 1: Structural Properties of this compound

PropertyValueMethod
Amino Acid SequenceGLFDIVKKVVGALGSL-NH2Edman Degradation / Mass Spectrometry
Molecular Weight1614.9 DaMass Spectrometry[3]
Net Charge (pH 7)+2Sequence Analysis[1]
Secondary Structure (in membrane)α-helicalCircular Dichroism, NMR Spectroscopy[1][4][5]

Antimicrobial Activity and Mechanism of Action

This compound exhibits potent activity against a range of Gram-positive bacteria, including clinically relevant strains such as Staphylococcus aureus and Staphylococcus epidermidis.[1][6] Its primary mechanism of action involves the perturbation and disruption of the bacterial cell membrane.

Membrane Interaction and Pore Formation

The antimicrobial action of this compound is initiated by its electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG).[7][8] Upon binding to the membrane surface, the peptide inserts into the lipid bilayer.[4][5] The specific mechanism of membrane disruption is thought to be through the formation of toroidal pores, where the peptide molecules and the lipid headgroups line the pore, leading to membrane permeabilization.[9][10] This pore formation results in the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[11][12]

// Nodes Aurein [label="this compound Peptide\n(Cationic, Amphipathic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Bacterial Cell Membrane\n(Anionic Phospholipids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Binding [label="Electrostatic Binding", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="Hydrophobic Insertion\ninto Bilayer", fillcolor="#FBBC05", fontcolor="#202124"]; Pore [label="Toroidal Pore Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leakage [label="Leakage of Ions (K+, Mg2+)\nand Metabolites (ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Membrane Depolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Death [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Aurein -> Binding [label="Initial\nAttraction"]; Membrane -> Binding; Binding -> Insertion; Insertion -> Pore; Pore -> Leakage; Pore -> Depolarization; Leakage -> Death; Depolarization -> Death; } this compound Antimicrobial Mechanism of Action

Antimicrobial Efficacy

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus C62215[1]
Staphylococcus aureus ATCC 2592325[1]
Staphylococcus epidermidis C6218[1]

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic activity against various cancer cell lines.[2][13] The proposed mechanism for its anticancer effect is similar to its antimicrobial action, involving preferential interaction with the negatively charged membranes of cancer cells and subsequent membrane disruption.[14]

Table 3: Anticancer Activity of Aurein Peptides

Peptide FamilyActivityCell LinesReference
Aurein 1.2 and 3.1LC50 in the 10⁻⁵-10⁻⁴ M rangeNCI test regime[2]
Aurein 1.2Moderately cytotoxic57 of 60 human tumor cell lines[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

// Nodes Peptide [label="this compound Synthesis\nand Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Structural Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CD [label="Circular Dichroism (CD)", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity [label="Biological Activity Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; MIC [label="MIC Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Anticancer Cytotoxicity Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leakage [label="Calcein Leakage Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolarization [label="Membrane Depolarization\n(DiSC3-5 Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; ssNMR [label="Solid-State NMR", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Peptide -> Structure; Peptide -> Activity; Structure -> CD; Structure -> NMR; Activity -> MIC; Activity -> Cytotoxicity; Activity -> Mechanism; Mechanism -> Leakage; Mechanism -> Depolarization; Mechanism -> ssNMR; } Biophysical Characterization Workflow

Circular Dichroism (CD) Spectroscopy

This protocol is for determining the secondary structure of this compound in different environments.

  • Peptide Preparation: Dissolve synthetic this compound peptide in the desired solvent (e.g., 10 mM phosphate buffer for aqueous conditions, or in the presence of TFE or lipid vesicles for membrane-mimetic conditions) to a final concentration of 0.15-1 mM.[10][15]

  • Spectrometer Setup: Use a CD spectrometer and a quartz cuvette with a path length of 1.0 mm.[6]

  • Data Acquisition: Scan the peptide solution from a wavelength of 260 nm down to 190 nm.[6][10] Record the spectra at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the spectrum of the solvent blank from the peptide spectrum.[15] Convert the raw data (ellipticity) to mean residue ellipticity.

  • Analysis: Analyze the resulting spectrum for characteristic features of secondary structures. An α-helical structure will show distinct negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

This protocol provides a general workflow for studying the interaction of this compound with lipid bilayers.

  • Sample Preparation: Co-dissolve the desired lipids (e.g., DMPC, DMPG) and this compound in an organic solvent (e.g., chloroform/methanol).[16] The peptide-to-lipid ratio can be varied.

  • Liposome Formation: Dry the lipid/peptide mixture under a stream of nitrogen gas to form a thin film, followed by vacuum desiccation to remove residual solvent. Hydrate the film with buffer to form multilamellar vesicles (MLVs).

  • Oriented Sample Preparation (for oriented ssNMR): Spread the MLV suspension onto thin glass plates and allow the water to evaporate slowly, resulting in oriented lipid bilayers.

  • NMR Data Acquisition: Pack the sample (either MLVs or oriented bilayers) into an NMR rotor.[17] Acquire ³¹P and/or ¹⁵N (if isotopically labeled) ssNMR spectra.

  • Analysis: Analyze the ³¹P NMR spectra to assess the effect of the peptide on the lipid headgroups and the overall bilayer structure.[16] Analyze the ¹⁵N NMR spectra of labeled peptide to determine its orientation and insertion depth within the lipid bilayer.

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the antimicrobial efficacy of this compound.[7][8]

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[18]

  • Peptide Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.[7]

  • Inoculation: Dilute the bacterial culture to a standardized concentration (approximately 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.[5][18]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[5]

Calcein Leakage Assay

This assay measures the ability of this compound to permeabilize lipid vesicles.[19][20]

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein dye (e.g., 70-80 mM) in a suitable buffer.[9][19] This is done by hydrating a lipid film with the calcein solution, followed by freeze-thaw cycles and extrusion through a polycarbonate membrane.

  • Removal of External Dye: Separate the calcein-loaded vesicles from the unencapsulated dye using gel filtration chromatography.

  • Leakage Measurement: Add the calcein-loaded vesicles to a cuvette in a fluorescence spectrophotometer.[20] Add this compound at various concentrations to the vesicle suspension.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[19]

  • Analysis: The leakage is quantified by comparing the fluorescence signal to that of a control (vesicles with no peptide) and a positive control where the vesicles are completely lysed with a detergent (e.g., Triton X-100) to achieve 100% leakage.[19]

Membrane Depolarization Assay (DiSC₃-5 Assay)

This assay assesses the ability of this compound to dissipate the membrane potential of bacterial cells.[1][4]

  • Bacterial Preparation: Harvest bacterial cells from a mid-logarithmic phase culture, wash, and resuspend them in a buffer containing a low concentration of the membrane potential-sensitive dye DiSC₃-5.[1][3]

  • Dye Uptake and Quenching: Incubate the bacterial suspension to allow the dye to be taken up by the cells and accumulate in the polarized membranes, which results in quenching of its fluorescence.[4]

  • Peptide Addition: Add this compound at the desired concentration to the bacterial suspension.

  • Fluorescence Measurement: Immediately monitor the increase in fluorescence using a fluorometer with excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.[1]

  • Analysis: An increase in fluorescence indicates the release of the dye from the depolarized membrane, signifying the disruption of the membrane potential by the peptide.

Anticancer Cell Viability Assay (MTT Assay)

This protocol evaluates the cytotoxic effect of this compound on cancer cells.[21][22]

  • Cell Seeding: Seed the cancer cell line of interest in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.[21]

  • Peptide Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-48 hours).[21][22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

This compound is a promising antimicrobial and anticancer peptide with a well-defined α-helical structure and a membrane-disruptive mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other related peptides. A thorough understanding of its biophysical properties is essential for its potential development as a novel therapeutic agent. The provided data and methodologies are intended to facilitate future research and development efforts in this field.

References

An In-depth Technical Guide to the Interaction of Aurein 2.2 with Model Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the antimicrobial peptide Aurein 2.2 and model lipid bilayers. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the biophysical mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Introduction to this compound

This compound is a 16-residue cationic antimicrobial peptide originating from the Australian Southern Bell Frog, Litoria aurea. It exhibits broad-spectrum activity against various pathogens. Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of microbial cell membranes. Understanding this interaction at a molecular level is crucial for the development of new antimicrobial agents. This guide focuses on the wealth of data generated from studies using model lipid bilayers, which mimic the composition of bacterial and mammalian cell membranes.

Quantitative Data Summary

The interaction of this compound with model lipid bilayers has been extensively studied using a variety of biophysical techniques. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of the peptide's behavior in different lipid environments and at various concentrations.

Table 1: Secondary Structure of this compound in the Presence of Lipid Vesicles (Circular Dichroism Spectroscopy)
Lipid CompositionPeptide/Lipid (P/L) Molar Ratioα-Helical Content (%)Reference
DMPC/DMPG (1:1)1:15 - 1:120High (adopts α-helical structure)[1][2][3]
POPC/POPG (1:1)1:100~64-74[4]
POPC/POPG (3:1)Not specifiedAdopts α-helical structure[5][6]
CL/POPG (1:1)1:100~34-54[4]
POPE/POPG (1:1)1:100~60-73[4]
DMPCNot specifiedAdopts α-helical structure[1][2][3]

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol); POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); CL: Cardiolipin; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Table 2: Membrane Permeabilization by this compound (Calcein Release Assay)
Lipid CompositionPeptide/Lipid (P/L) Molar RatioCalcein Release (%)Reference
DMPC/DMPG (3:1)HighNearly 100[1]
POPC/POPG (1:1)1:1527[1]
POPC/POPG (3:1)1:1536[1]
Table 3: Effect of this compound on Lipid Bilayer Phase Transition (Differential Scanning Calorimetry)
Lipid CompositionObservationProposed MechanismReference
DMPC/DMPGPerturbation of the overall phase structureMicellization[1][5][6]
POPC/POPGLess perturbation of the acyl chainsDistorted toroidal pores or localized membrane aggregate formation[1][5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from the materials and methods sections of the referenced literature to provide a practical guide for researchers.

Preparation of Model Lipid Vesicles

A common method for preparing small unilamellar vesicles (SUVs) for various biophysical assays is as follows:

  • Lipid Film Hydration: A mixture of the desired lipids (e.g., DMPC and DMPG in a specific molar ratio) is dissolved in a chloroform/methanol solvent. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final lipid concentration of 1-5 mg/mL. The mixture is vortexed to form multilamellar vesicles (MLVs).

  • Sonication or Extrusion: To produce SUVs, the MLV suspension is either sonicated using a probe sonicator on ice or subjected to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of this compound upon interaction with lipid vesicles.

  • Sample Preparation: A stock solution of this compound is prepared in buffer. The peptide is then mixed with the prepared SUV suspension at the desired peptide-to-lipid molar ratio.

  • Data Acquisition: CD spectra are recorded at a constant temperature (e.g., 25°C) using a spectropolarimeter. Wavelength scans are typically performed from 190 to 260 nm.

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. The characteristic double minima at approximately 208 and 222 nm are indicative of an α-helical conformation.[4]

Calcein Release Assay

This assay measures the ability of this compound to permeabilize lipid vesicles.

  • Vesicle Preparation: During the hydration step of vesicle preparation, the buffer should contain a self-quenching concentration of calcein (e.g., 50-80 mM).

  • Removal of External Calcein: Untrapped calcein is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Fluorescence Measurement: The calcein-loaded vesicles are placed in a fluorometer cuvette. The baseline fluorescence is measured (excitation at 490 nm, emission at 520 nm).

  • Peptide Addition: A solution of this compound is added to the cuvette to achieve the desired P/L ratio. The increase in fluorescence due to the release and dequenching of calcein is monitored over time.

  • Maximum Leakage: To determine 100% leakage, a detergent such as Triton X-100 is added to completely disrupt the vesicles. The percentage of calcein release is calculated relative to this maximum.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the effect of this compound on the phase transition properties of lipid bilayers.

  • Sample Preparation: A mixture of the lipid and this compound at the desired P/L ratio is prepared in buffer.

  • Data Acquisition: The sample and a reference (buffer only) are placed in the DSC instrument. The samples are heated and cooled at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the lipid's phase transition temperature.

  • Data Analysis: The thermograms (heat flow versus temperature) are analyzed to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). Changes in these parameters in the presence of the peptide indicate a perturbation of the lipid bilayer.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanisms of this compound's interaction with model lipid bilayers.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis LipidFilm Lipid Film Formation Hydration Hydration with Buffer LipidFilm->Hydration Sonication Sonication/Extrusion Hydration->Sonication CD Circular Dichroism Sonication->CD Add this compound Calcein Calcein Release Assay Sonication->Calcein Add this compound DSC Differential Scanning Calorimetry Sonication->DSC Add this compound NMR Solid-State NMR Sonication->NMR Add this compound Structure Secondary Structure CD->Structure Permeability Membrane Permeability Calcein->Permeability Phase Phase Behavior DSC->Phase Headgroup Lipid Headgroup Perturbation NMR->Headgroup Mechanism Elucidation of Interaction Mechanism Structure->Mechanism Permeability->Mechanism Phase->Mechanism Headgroup->Mechanism

Caption: Experimental workflow for studying this compound-lipid bilayer interactions.

Aurein2_2_Mechanism cluster_peptide This compound Peptide cluster_membranes Model Lipid Bilayers cluster_outcomes Interaction Mechanisms Peptide This compound (α-helical) DMPC_DMPG DMPC/DMPG (Thinner Bilayer) Peptide->DMPC_DMPG Interaction POPC_POPG POPC/POPG (Thicker Bilayer) Peptide->POPC_POPG Interaction Micellization Micellization (Detergent-like) DMPC_DMPG->Micellization leads to ToroidalPore Toroidal Pore Formation POPC_POPG->ToroidalPore leads to

Caption: Proposed mechanisms of this compound action on different model membranes.

Mechanism of Action

The interaction of this compound with model lipid bilayers is highly dependent on the lipid composition, particularly the thickness of the hydrophobic core and the presence of anionic lipids.[1][5][6]

  • In Thinner Bilayers (e.g., DMPC/DMPG): In model membranes with shorter acyl chains like DMPC/DMPG, this compound is proposed to act via a detergent-like mechanism or micellization .[1][5][6] This involves a severe disruption of the bilayer structure, leading to the formation of peptide-lipid micelles. This mechanism is supported by DSC data showing significant perturbation of the overall phase structure of DMPC/DMPG bilayers.[1]

  • In Thicker Bilayers (e.g., POPC/POPG): In bilayers with longer acyl chains, such as POPC/POPG, this compound is thought to form toroidal pores .[1][5][6] In this model, the peptide molecules insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid headgroups. This is consistent with ³¹P solid-state NMR data which shows significant perturbation of the lipid headgroups, while DSC results indicate less perturbation of the lipid acyl chains.[1][5][6]

The initial interaction is driven by electrostatic attraction between the cationic peptide and the anionic lipid headgroups (e.g., PG).[7] Upon binding to the membrane surface, this compound undergoes a conformational change, adopting an α-helical structure which facilitates its insertion into the hydrophobic core of the bilayer.[1][2][3] The specific mechanism of membrane disruption is then dictated by the properties of the lipid bilayer.

Conclusion

The extensive research on this compound's interaction with model lipid bilayers has provided valuable insights into its antimicrobial mechanism. The data clearly demonstrates that the peptide's mode of action is not universal but is instead modulated by the specific properties of the target membrane. This understanding is critical for the rational design of more potent and selective antimicrobial peptides for therapeutic applications. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field of antimicrobial drug development.

References

Aurein 2.2: A Technical Guide to a Promising Host Defense Peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Aurein 2.2 is a cationic host defense peptide (HDP) isolated from the skin secretions of the Australian Southern Bell Frog, Litoria aurea.[1] Comprising 16 amino acid residues with the sequence GLFDIVKKVVGALGSL-CONH2, it possesses a net positive charge of +2.[2] Like many HDPs, this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, and has also demonstrated potential as an anticancer agent.[1][3] Its amphipathic α-helical structure is crucial for its biological activity, allowing it to preferentially interact with and disrupt microbial and cancerous cell membranes.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antimicrobial and anticancer activities, and the experimental protocols used for its characterization.

Physicochemical Properties and Structure

This compound is a relatively small peptide with an amidated C-terminus, a feature known to be important for its antimicrobial efficacy.[5] In aqueous solution, the peptide is largely unstructured, but upon encountering a membrane-mimetic environment, such as in the presence of lipids or trifluoroethanol, it adopts a distinct α-helical conformation.[2][4] This structural transition is a hallmark of many membrane-active peptides and is fundamental to its mechanism of action.

Mechanism of Action

The primary mechanism of action of this compound involves the perturbation and permeabilization of the cell membrane.[3][6] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial or cancer cell membranes, such as phosphatidylglycerol.[3][7]

Upon accumulation on the membrane surface, this compound peptides insert into the lipid bilayer, leading to membrane depolarization and the formation of ion-selective pores.[6][8][9] This disruption of the membrane integrity results in the leakage of essential intracellular components, including ions like potassium and magnesium, and a decrease in cellular ATP levels, ultimately leading to cell death.[6] Studies suggest that this compound may act via a "carpet-like" or "toroidal pore" mechanism, where the peptides associate with the lipid headgroups, causing membrane thinning and the formation of transient pores.[2][10]

Aurein_2_2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Aurein This compound Peptides Membrane Lipid Headgroups (Anionic) Lipid Tails Aurein->Membrane:head Electrostatic Attraction Pore Pore Formation & Membrane Depolarization Membrane->Pore Peptide Insertion Ions K+, Mg++ Ions CellDeath Cell Death ATP ATP Pore->Ions Ion Leakage Pore->ATP ATP Depletion Pore->CellDeath Disruption of Homeostasis

Proposed mechanism of action of this compound on bacterial cell membranes.

Antimicrobial Activity

This compound demonstrates significant activity against a range of Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus and Staphylococcus epidermidis.[1][2] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusC622 (ATCC 25923)15[2]
Staphylococcus aureusN/A25[2]
Staphylococcus epidermidisC621 (clinical isolate)8[2]
Staphylococcus epidermidisN/A25[2]

Anticancer Activity

In addition to its antimicrobial properties, this compound has been reported to possess anticancer activity.[3] The proposed mechanism is similar to its antibacterial action, targeting the altered membrane composition of cancer cells, which often display a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet. While extensive quantitative data is still emerging, preliminary studies indicate its potential as a therapeutic agent against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Data not available in the searched literature for this compound specifically. Related aurein peptides have shown activity against various cancer cell lines.

Experimental Protocols

The characterization of this compound involves a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization MIC Antimicrobial Susceptibility (MIC Assay) Characterization->MIC Cytotoxicity Anticancer Activity (IC50 Assay) Characterization->Cytotoxicity CD Circular Dichroism (Secondary Structure) Characterization->CD NMR Solid-State NMR (Membrane Interaction) Characterization->NMR Leakage Calcein Release Assay (Membrane Permeabilization) Characterization->Leakage Depolarization DiSC3-5 Assay (Membrane Depolarization) Characterization->Depolarization

References

Methodological & Application

Solid-Phase Peptide Synthesis of Aurein 2.2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Aurein 2.2, an antimicrobial peptide. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and peptide chemistry.

Introduction

This compound is a 16-amino acid antimicrobial peptide with the sequence H-Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Leu-Gly-Ser-Leu-NH2.[1] It was originally isolated from the Australian Southern Bell Frog, Litoria aurea. This peptide exhibits activity against various Gram-positive bacteria.[2] The C-terminal amidation is a common feature in many antimicrobial peptides and is often crucial for their biological activity.

The synthesis of this compound is efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine of the incoming amino acid is removed by a mild base, typically piperidine, allowing for the next coupling cycle. This iterative process of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the solid-phase synthesis of this compound. The exact values can vary depending on the scale of the synthesis, the specific reagents used, and the efficiency of the purification process.

ParameterTypical ValueNotes
Peptide Sequence H-GLFDIVKKVVGALGSL-NH216 amino acids
Molecular Formula C76H131N19O19
Molecular Weight 1614.9 g/mol [1]
Resin Rink Amide ResinFor C-terminal amide
Synthesis Scale 0.1 mmolA common laboratory scale
Coupling Efficiency >99% per stepMonitored by Kaiser test
Crude Purity (post-cleavage) 70-85%Dependent on sequence difficulty
Final Purity (post-purification) >98%Achieved by RP-HPLC[4]
Overall Yield 15-30%Based on the initial resin loading

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol details the manual Fmoc-SPPS of this compound on a 0.1 mmol scale. All procedures should be carried out in a fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Rink Amide MBHA resin (0.1 mmol, substitution ~0.5 mmol/g)

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (optional, as a scavenger)

  • Diethyl ether, anhydrous, cold

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (ddH2O)

Equipment:

  • Peptide synthesis vessel with a fritted disc

  • Shaker or vortexer

  • Vacuum filtration apparatus

  • Round-bottom flask

  • Rotary evaporator

  • Lyophilizer

  • Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol Steps:

1. Resin Preparation (Swelling): a. Place the Rink Amide resin (0.2 g, 0.1 mmol) in the synthesis vessel. b. Add DMF (5 mL) and allow the resin to swell for 1-2 hours at room temperature with occasional agitation. c. Drain the DMF using vacuum filtration.

2. Initial Fmoc Deprotection: a. Add 20% piperidine in DMF (v/v) (5 mL) to the resin. b. Agitate the mixture for 3 minutes at room temperature. c. Drain the solution. d. Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence from C-terminus to N-terminus): a. Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents), HBTU (0.38 mmol, 3.8 equivalents), and HOBt (0.4 mmol, 4 equivalents) in DMF (2 mL). Add DIEA (0.8 mmol, 8 equivalents) and vortex for 1-2 minutes. b. Coupling Reaction: Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitoring the Coupling: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step. e. Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Fmoc Deprotection: a. Add 20% piperidine in DMF (5 mL) to the resin and agitate for 3 minutes. b. Drain the solution. c. Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 15-20 minutes. d. Drain the solution and wash the resin with DMF (5 x 5 mL).

5. Repeat steps 3 and 4 for the entire this compound sequence: Leu -> Ser(tBu) -> Gly -> Leu -> Ala -> Gly -> Val -> Val -> Lys(Boc) -> Lys(Boc) -> Val -> Ile -> Asp(OtBu) -> Phe -> Leu -> Gly

6. Final Deprotection and Cleavage: a. After the final coupling and deprotection of the N-terminal Glycine, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL). b. Dry the resin under vacuum for at least 1 hour. c. Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% ddH2O. For 0.1 mmol of resin, use 5 mL of the cocktail. d. Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask. e. Gently agitate the mixture at room temperature for 2-3 hours. f. Filter the resin and collect the filtrate containing the cleaved peptide. g. Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

7. Peptide Precipitation and Purification: a. Reduce the volume of the TFA filtrate to approximately 1 mL using a gentle stream of nitrogen. b. Precipitate the crude peptide by adding cold diethyl ether (30-40 mL). c. Centrifuge the mixture and decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times. e. Dry the crude peptide pellet under vacuum.

8. Purification and Analysis: a. Dissolve the crude peptide in a minimal amount of ACN/water solution. b. Purify the peptide using preparative RP-HPLC with a suitable gradient of ACN in water (both containing 0.1% TFA). c. Collect the fractions containing the desired peptide. d. Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry. e. Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

Solid-Phase Peptide Synthesis Workflow for this compound

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process for the synthesis of this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (16x) cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_final_steps Finalization Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Initial Deprotection Wash_Deprotect Wash with DMF Deprotect->Wash_Deprotect Couple Couple to Resin Wash_Deprotect->Couple Add activated AA Activate Activate Fmoc-AA-OH (HBTU/HOBt/DIEA) Activate->Couple Wash_Couple Wash with DMF/DCM Couple->Wash_Couple Wash_Couple->Deprotect Start next cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash_Couple->Cleavage After final AA Precipitate Precipitate with Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze MS & HPLC Analysis Purify->Analyze Lyophilize Lyophilization Analyze->Lyophilize Final_Product Final_Product Lyophilize->Final_Product Pure this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action Signaling Pathway

While the primary focus of this document is the synthesis protocol, it is relevant to briefly mention the mechanism of action of this compound. Like many antimicrobial peptides, this compound is thought to exert its effect by disrupting the bacterial cell membrane. The positively charged amino acids (Lysine) interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and eventual cell death. The exact model (e.g., toroidal pore, carpet model) is a subject of ongoing research. A simplified representation of this interaction is shown below.

Aurein2_2_MoA cluster_peptide This compound cluster_membrane Bacterial Membrane cluster_interaction Membrane Interaction cluster_outcome Result Peptide This compound (+ve charge) Binding Electrostatic Binding Membrane Bacterial Cell Membrane (-ve charge) Insertion Hydrophobic Insertion Binding->Insertion Permeabilization Membrane Permeabilization (Pore Formation) Insertion->Permeabilization Leakage Ion & Metabolite Leakage Permeabilization->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Simplified mechanism of action for this compound.

References

Probing the Conformational Plasticity of Aurein 2.2: Application Notes and Protocols for Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing circular dichroism (CD) spectroscopy for the secondary structure analysis of the antimicrobial peptide, Aurein 2.2. Detailed protocols for sample preparation, data acquisition, and analysis are presented to facilitate reproducible and accurate characterization of this peptide's conformational changes in various environments, which is crucial for understanding its mechanism of action and for rational drug design.

Introduction to this compound and the Importance of Secondary Structure

This compound is a 16-residue cationic antimicrobial peptide isolated from the Australian Southern Bell Frog, Litoria aurea. Its antimicrobial activity is intrinsically linked to its three-dimensional structure, particularly its ability to adopt an α-helical conformation upon interacting with bacterial membranes. CD spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides invaluable insights into the conformational dynamics of this compound in response to different solvent conditions and membrane-mimicking environments.

Application Notes

Circular dichroism is an essential tool for characterizing the secondary structure of this compound and its analogs. The far-UV CD spectrum of peptides is dominated by the amide bond chromophore, and its characteristic spectral features allow for the estimation of the percentage of α-helix, β-sheet, and random coil conformations.

For this compound, CD studies have consistently shown that it exists predominantly as a random coil in aqueous solutions. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, it undergoes a significant conformational transition to an α-helical structure.[1][2] This induced helicity is a critical prerequisite for its membrane-disruptive activity.

The degree of helicity is influenced by the lipid composition of the model membranes. For instance, the α-helical content of this compound has been observed to be dependent on the type and charge of the lipid headgroups and the thickness of the lipid bilayer.[1][3] Quantitative analysis of CD spectra allows for a detailed comparison of the structural effects of different membrane environments, providing crucial information for understanding the peptide's selectivity and mechanism of action.

Quantitative Secondary Structure Analysis of this compound

The following tables summarize the percentage of α-helical content of this compound in various solvent environments as determined by CD spectroscopy. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Secondary Structure of this compound in Aqueous and Membrane-Mimicking Environments

EnvironmentPeptide/Lipid Molar Ratio (P/L)α-Helix (%)Reference
Aqueous Buffer-Random Coil[4]
50% TFE/H₂O-~100[1]
DMPC Vesicles1:15 - 1:120α-helical[2]
1:1 DMPC/DMPG Vesicles1:15 - 1:120α-helical[1][2]
1:1 POPC/POPG Vesicles1:15High[1]
1:1 POPC/POPG Vesicles1:50Moderate[1]
1:1 POPC/POPG Vesicles1:100Lower[1]
1:1 CL/POPG VesiclesNot Specifiedα-helical[3]
1:1 POPE/POPG VesiclesNot SpecifiedHigh[3]

Note: "α-helical" indicates that the peptide adopts a significant helical structure, though the exact percentage may not have been reported in all studies. DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol); POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol); CL: Cardiolipin; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine; TFE: Trifluoroethanol.

Experimental Protocols

This section provides a detailed methodology for conducting CD spectroscopy experiments to analyze the secondary structure of this compound.

Protocol 1: Sample Preparation
  • Peptide Synthesis and Purification: this compound (GLFDIVKKVVGALGSL-CONH₂) should be synthesized using solid-phase peptide synthesis and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC). The peptide's identity should be confirmed by mass spectrometry.

  • Peptide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The concentration should be accurately determined by methods such as quantitative amino acid analysis or by UV absorbance if the peptide contains tryptophan or tyrosine residues.

  • Buffer Preparation: The choice of buffer is critical for far-UV CD spectroscopy. Phosphate buffers at low concentrations (≤ 25 mM) are recommended. Buffers containing high concentrations of chloride ions or other absorbing species should be avoided.[5]

  • Preparation of Lipid Vesicles (for membrane interaction studies):

    • Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) can be prepared by standard methods such as sonication or extrusion.

    • The desired lipids (e.g., DMPC, DMPC/DMPG) are dissolved in chloroform, dried to a thin film under a stream of nitrogen, and then hydrated with the appropriate buffer.

    • The lipid suspension is then sonicated or extruded through polycarbonate membranes of a defined pore size to obtain vesicles of a uniform size.

  • Final Sample Preparation:

    • For measurements in aqueous buffer, dilute the peptide stock solution to a final concentration of 0.1-0.2 mg/mL.

    • For measurements in TFE, mix the peptide stock solution with TFE to the desired final concentration (e.g., 50% v/v).

    • For measurements with lipid vesicles, add the peptide stock solution to the vesicle suspension to achieve the desired peptide-to-lipid molar ratio. The final peptide concentration should be in the range of 0.1-0.2 mg/mL.

Protocol 2: CD Data Acquisition
  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas for at least 30 minutes before use.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm or 1.0 nm

    • Scanning Speed: 50 nm/min

    • Response Time: 1 s

    • Bandwidth: 1.0 nm

    • Accumulations: 3-5 scans

    • Temperature: 25 °C (or as required for the experiment)

  • Data Collection:

    • Record a baseline spectrum of the buffer or vesicle solution alone.

    • Record the CD spectrum of the this compound sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

Protocol 3: Data Analysis
  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (c × d × 10) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues)

    • c is the peptide concentration in mg/mL

    • d is the path length of the cuvette in cm

  • Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil can be estimated from the CD spectrum using deconvolution software such as CDSSTR, CONTINLL, or SELCON3, which are available on various online servers.[1] A common method to estimate the α-helical content is from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % α-helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where:

    • [θ]₂₂₂ is the experimentally observed mean residue ellipticity at 222 nm.

    • [θ]h is the mean residue ellipticity of a pure α-helix (approximately -39,500 deg·cm²·dmol⁻¹).

    • [θ]c is the mean residue ellipticity of a pure random coil (approximately -2,000 deg·cm²·dmol⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow for CD spectroscopy of this compound and its proposed mechanism of action.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide This compound Synthesis & Purification (>95%) Stock Peptide Stock Solution (e.g., 10 mM NaPi, pH 7.4) Peptide->Stock Final_Sample Final Sample (0.1-0.2 mg/mL peptide) Stock->Final_Sample Env Environment Preparation (Buffer, TFE, Lipid Vesicles) Env->Final_Sample Instrument CD Spectropolarimeter Setup (N2 purge, 0.1 cm cuvette) Final_Sample->Instrument Params Set Parameters (190-260 nm, 25°C) Instrument->Params Baseline Record Baseline (Buffer/Vesicles only) Params->Baseline Sample_Scan Record Sample Spectrum Baseline->Sample_Scan Correction Baseline Correction Sample_Scan->Correction Conversion Convert to Molar Ellipticity Correction->Conversion Deconvolution Secondary Structure Estimation (e.g., CDSSTR, CONTINLL) Conversion->Deconvolution Results Quantitative Results (% α-helix, β-sheet, etc.) Deconvolution->Results

Caption: Experimental workflow for CD spectroscopy of this compound.

Mechanism_of_Action cluster_peptide This compound cluster_membrane Bacterial Membrane cluster_interaction Membrane Interaction & Pore Formation Random_Coil Random Coil (in aqueous solution) Adsorption Electrostatic Adsorption & α-Helix Formation Random_Coil->Adsorption Interaction with -ve charged lipids Insertion Hydrophobic Insertion Adsorption->Insertion Pore Pore Formation (e.g., Toroidal Pore) Insertion->Pore Leakage Ion Leakage & Cell Death Pore->Leakage

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols: Assessing Aurein 2.2-Induced Membrane Depolarization with the DiSC3(5) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. A key mechanism of action for many AMPs is the disruption of the bacterial cell membrane's integrity, leading to depolarization of the transmembrane potential and subsequent cell death. Aurein 2.2, a cationic antimicrobial peptide isolated from the Australian Southern Bell Frog, Litoria aurea, has been shown to exhibit activity against Gram-positive bacteria, with membrane perturbation being a primary mode of its antibacterial action.[1][2][3]

The DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) assay is a robust and sensitive fluorescence-based method used to monitor changes in bacterial cytoplasmic membrane potential in real-time.[4][5] This lipophilic, cationic dye accumulates in the polarized membranes of viable bacterial cells, leading to self-quenching of its fluorescence.[6][7] Upon membrane depolarization induced by agents like this compound, DiSC3(5) is released into the extracellular medium, resulting in a measurable increase in fluorescence intensity. This de-quenching directly correlates with the extent of membrane depolarization.[6][7]

These application notes provide a detailed protocol for utilizing the DiSC3(5) assay to quantitatively assess membrane depolarization induced by this compound in Staphylococcus aureus.

Principle of the DiSC3(5) Assay

The mechanism of the DiSC3(5) assay is based on the dye's response to the electrical potential across the bacterial membrane. In healthy, energized bacteria, a negative-inside membrane potential drives the accumulation of the cationic DiSC3(5) dye within the cytoplasmic membrane. This high concentration of dye molecules leads to the formation of non-fluorescent aggregates, a phenomenon known as self-quenching. When an antimicrobial peptide such as this compound disrupts the membrane, it causes an efflux of ions, leading to the collapse of the membrane potential (depolarization). This change in potential triggers the release of the DiSC3(5) dye from the membrane into the surrounding buffer. In the more dilute aqueous environment, the dye disaggregates and becomes fluorescent. The resulting increase in fluorescence emission is directly proportional to the degree of membrane depolarization.

DiSC3_5_Mechanism Dye_in_medium DiSC3(5) (Fluorescent) Membrane Bacterial Membrane (- Potential Inside) Dye_in_medium->Membrane Accumulation Aurein This compound Dye_accumulated DiSC3(5) Aggregates (Quenched) Membrane->Dye_accumulated Dye_released DiSC3(5) (Fluorescent) Depolarized_Membrane Disrupted Membrane (Potential Lost) Aurein->Depolarized_Membrane Disruption Depolarized_Membrane->Dye_released Release & De-quenching

Fig 1. Mechanism of DiSC3(5) fluorescence in response to membrane depolarization.

Experimental Protocols

This protocol is adapted from Cheng et al. (2009) for assessing this compound-induced membrane depolarization in Staphylococcus aureus C622.[4]

Materials and Reagents
  • Staphylococcus aureus (e.g., strain C622)

  • This compound (synthetic peptide)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide)

  • Gramicidin S (positive control)

  • Luria Broth (LB) medium

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Glucose

  • Potassium Chloride (KCl)

  • Ethanol (for stock solutions)

  • Sterile water

  • Spectrofluorometer with cuvette stirring capability

Buffer and Stock Solution Preparation
  • Assay Buffer: 5 mM HEPES, 20 mM glucose, pH 7.4. Prepare in sterile water and filter-sterilize.

  • DiSC3(5) Stock Solution: Prepare a 400 µM stock solution of DiSC3(5) in ethanol. Store protected from light at -20°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer (e.g., 0.01% acetic acid) at a concentration of 1 mg/mL. Store at -20°C.

  • KCl Stock Solution: Prepare a 4 M stock solution of KCl in sterile water.

  • Gramicidin S Stock Solution: Prepare a stock solution of Gramicidin S in ethanol.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure Start Inoculate S. aureus in LB Medium Grow Grow to Mid-Log Phase (OD600 ≈ 0.5-0.6) Start->Grow Harvest Centrifuge and Wash Cells Grow->Harvest Resuspend Resuspend in Assay Buffer to OD600 = 0.05 Harvest->Resuspend Equilibrate_K Add KCl to 200 mM Incubate for 30 min Resuspend->Equilibrate_K Add_Dye Add DiSC3(5) to 0.8 µM Incubate for 30 min (dark) Equilibrate_K->Add_Dye Transfer Transfer 2 mL of Cell Suspension to Cuvette Add_Dye->Transfer Baseline Record Baseline Fluorescence (100s) Transfer->Baseline Add_Peptide Add this compound (1x, 2x, 5x MIC) or Control Baseline->Add_Peptide Measure Record Fluorescence Increase (up to 5 min or plateau) Add_Peptide->Measure End End Measure->End Data Analysis

Fig 2. Experimental workflow for the DiSC3(5) membrane depolarization assay.
Step-by-Step Procedure

  • Bacterial Culture Preparation:

    • Inoculate S. aureus C622 in Luria Broth (LB) medium and grow overnight.

    • The following day, dilute the overnight culture into fresh LB medium and grow to the mid-logarithmic phase (OD600 of approximately 0.5-0.6).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet once with the assay buffer (5 mM HEPES, 20 mM glucose, pH 7.4).

    • Resuspend the cells in the assay buffer to a final optical density (OD600) of 0.05.[4]

  • Cell and Dye Incubation:

    • To the cell suspension, add KCl from the stock solution to a final concentration of 200 mM. Incubate at room temperature for 30 minutes. This step equilibrates the cytoplasmic and external K+ concentrations.[4]

    • Add the DiSC3(5) stock solution to the cell suspension to a final concentration of 0.8 µM.[4]

    • Incubate for an additional 30 minutes at room temperature, protected from light, to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to an excitation wavelength of 622 nm and an emission wavelength of 670 nm.[4]

    • Transfer 2 mL of the cell/dye suspension into a quartz cuvette with a stir bar.

    • Place the cuvette in the spectrofluorometer and begin recording the fluorescence, establishing a stable baseline for approximately 100 seconds.

    • Add the desired concentration of this compound (e.g., at 1x, 2x, and 5x its predetermined Minimum Inhibitory Concentration - MIC) or the positive control (Gramicidin S) to the cuvette.

    • Continue to record the fluorescence intensity for up to 5 minutes or until the signal reaches a plateau, indicating the maximum extent of depolarization.[4]

Data Presentation

The following table summarizes representative data on the membrane depolarization of S. aureus C622 induced by this compound, as compared to Aurein 2.3 and the positive control, Gramicidin S. The data is expressed as the percentage of fluorescence increase, where 100% represents the maximum depolarization achieved by a potent agent like Gramicidin S at a high concentration.

PeptideConcentration (Multiple of MIC)Relative Fluorescence Intensity Increase (%)
This compound 1x MIC> Gramicidin S at 1x MIC
5x MICSignificantly Increased Depolarization
Aurein 2.3 1x MICSimilar to Gramicidin S at 1x MIC
Gramicidin S 1x MICPositive Control Reference
Aurein 2.3-COOH 1x MICLess efficient than Gramicidin S

Data summarized from the findings of Cheng et al. (2009), which indicate that this compound is a more potent membrane depolarizer against S. aureus C622 than Aurein 2.3 and Gramicidin S at equivalent MIC multiples.[4]

Troubleshooting and Considerations

  • Optimization is Key: The optimal cell density and dye concentration can vary between different bacterial species and strains. It is recommended to perform initial optimization experiments to determine the conditions that provide the best signal-to-noise ratio.

  • Controls are Crucial: Always include a negative control (untreated cells) to monitor baseline fluorescence and a positive control (e.g., Gramicidin S or Melittin) to establish the maximal depolarization signal.

  • Light Sensitivity: DiSC3(5) is light-sensitive. Protect the dye stock solution and the cell/dye suspension from light as much as possible to prevent photobleaching.

  • Peptide-Dye Interaction: It is important to verify that the peptide being tested does not directly interact with the DiSC3(5) dye or possess intrinsic fluorescence at the measurement wavelengths, which could interfere with the assay results. This can be tested by measuring the fluorescence of the dye in the presence of the peptide in a cell-free buffer.

By following this detailed protocol, researchers can effectively employ the DiSC3(5) assay to gain valuable insights into the membrane-depolarizing activity of this compound and other antimicrobial peptides, aiding in the characterization of their mechanism of action and the development of new antimicrobial agents.

References

Application Notes and Protocols for Aurein 2.2 in Novel Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial peptide Aurein 2.2, detailing its mechanism of action, antimicrobial efficacy, and protocols for its evaluation and application in the development of novel antimicrobial agents.

Introduction to this compound

This compound is a 16-amino-acid cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. It exhibits primary activity against Gram-positive bacteria. Its amphipathic α-helical structure allows it to interact with and disrupt bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to conventional antibiotics. While a promising antimicrobial candidate, its inherent cytotoxicity necessitates strategies such as analogue development and bioconjugation to enhance its therapeutic potential.[1][2]

Mechanism of Action

This compound primarily targets the bacterial cell envelope. Upon interaction with the negatively charged components of the bacterial membrane, the peptide undergoes a conformational change, adopting an α-helical structure. This facilitates its insertion into the lipid bilayer, leading to the formation of small, ion-selective pores.[3][4] This pore formation disrupts the transmembrane potential and ion homeostasis, causing leakage of essential ions like potassium, magnesium, iron, and manganese, and a subsequent decrease in cellular ATP levels.[3] Unlike some other AMPs, this compound does not cause the formation of large, non-specific pores, as evidenced by its inability to permeabilize the membrane to larger molecules like propidium iodide.[3]

cluster_Aurein This compound Interaction with Bacterial Cell Membrane cluster_Effects Downstream Cellular Effects Aurein This compound (Cationic Peptide) Membrane Bacterial Cell Membrane (Anionic Surface) Aurein->Membrane Electrostatic Interaction Conformation Conformational Change (α-helix formation) Membrane->Conformation Insertion Peptide Insertion into Bilayer Conformation->Insertion Pore Formation of Small, Ion-Selective Pores Insertion->Pore Depolarization Membrane Depolarization Pore->Depolarization IonLeakage Ion Leakage (K+, Mg2+, Fe2+, Mn2+) Pore->IonLeakage ATP Decreased Cellular ATP Depolarization->ATP IonLeakage->ATP Death Bacterial Cell Death ATP->Death cluster_Workflow Development Workflow for Novel this compound-Based Agents Aurein This compound (Parent Peptide) Design Design of Novel Agents Aurein->Design Analogue Analogue Synthesis (e.g., increased Arg/Trp) Design->Analogue Conjugate Bioconjugation (e.g., with HPG) Design->Conjugate Screening Antimicrobial Screening (MIC, MBC) Analogue->Screening Conjugate->Screening Mechanism Mechanism of Action Studies (e.g., Membrane Depolarization) Screening->Mechanism Toxicity Toxicity Assessment (Hemolysis, Cytotoxicity) Screening->Toxicity Lead Lead Candidate (Improved Efficacy & Safety) Mechanism->Lead Toxicity->Lead

References

Application Notes and Protocols: Conjugation of Aurein 2.2 to Hyperbranched Polyglycerol (HPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.2, a naturally occurring antimicrobial peptide (AMP), demonstrates significant activity against Gram-positive bacteria, making it a person of interest for therapeutic development.[1][2] However, its clinical utility is hampered by its inherent cytotoxicity.[1][2][3] To mitigate this, conjugation with biocompatible polymers such as hyperbranched polyglycerol (HPG) has emerged as a promising strategy. HPG is gaining attention as an alternative to PEGylation due to its excellent biocompatibility, compact globular structure, and versatile functionalization capabilities.[1][2][4][5][6][7] Conjugating this compound to HPG has been shown to improve its biocompatibility while maintaining antimicrobial efficacy. The size of the conjugate and the density of the peptide on the polymer influence these properties.[1][2][3]

These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound-HPG conjugates.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Hyperbranched Polyglycerol (HPG-NH2)

This protocol details the synthesis of HPG and its subsequent functionalization with amine groups, preparing it for peptide conjugation.

Materials:

  • Glycidol

  • 1,1,1-Tris(hydroxymethyl)propane (TMP)

  • Potassium methylate

  • Methanol

  • Dry tetrahydrofuran (THF)

  • Phthalimide

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazine monohydrate

  • Dichloromethane (DCM)

  • Dialysis tubing (MWCO appropriate for the desired HPG size)

Procedure:

  • HPG Synthesis: Anionic ring-opening polymerization of glycidol is initiated by a partially deprotonated initiator like TMP in a polar solvent. The slow addition of the glycidol monomer is crucial for achieving a hyperbranched structure.

  • Functionalization with Phthalimide: The hydroxyl end-groups of HPG are converted to phthalimide groups using a Mitsunobu reaction with phthalimide, PPh3, and DIAD in dry THF.

  • Amination: The phthalimide-protected HPG is treated with hydrazine monohydrate in DCM to yield amine-functionalized HPG (HPG-NH2).

  • Purification: The resulting HPG-NH2 is purified by dialysis against deionized water to remove low molecular weight impurities, followed by lyophilization.

Protocol 2: Conjugation of this compound to HPG-NH2

This protocol describes the covalent attachment of this compound to the amine-functionalized HPG.

Materials:

  • This compound (with a C-terminal cysteine for thiol-maleimide chemistry, or a C-terminal carboxyl group for EDC/NHS chemistry)

  • HPG-NH2

  • Maleimide-terminated crosslinker (e.g., SMCC) if using thiol-maleimide chemistry

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO appropriate for the conjugate size)

Procedure (Thiol-Maleimide Chemistry):

  • HPG-Maleimide Synthesis: React HPG-NH2 with a molar excess of a bifunctional crosslinker like SMCC in PBS (pH 7.4) for 2 hours at room temperature to obtain HPG-maleimide.

  • Purification of HPG-Maleimide: Remove excess crosslinker by dialysis against PBS.

  • Conjugation Reaction: Dissolve C-terminal cysteine-modified this compound in PBS. Add the HPG-maleimide solution and react overnight at 4°C with gentle stirring. The maleimide groups on the HPG will react with the thiol group of the cysteine residue on this compound.

  • Purification of the Conjugate: The this compound-HPG conjugate is purified by dialysis against deionized water to remove unconjugated peptide and other small molecules, followed by lyophilization.

Protocol 3: Characterization of the this compound-HPG Conjugate

This protocol outlines the methods to characterize the synthesized conjugate.

1. Determination of Peptide Conjugation using UV-Vis Spectroscopy:

  • Dissolve a known concentration of the conjugate in an appropriate buffer.

  • Measure the absorbance at 280 nm.

  • Calculate the concentration of conjugated this compound using its molar extinction coefficient.

  • The number of peptides per HPG molecule can be estimated based on the initial concentrations of HPG and peptide used in the conjugation reaction and the final peptide concentration in the conjugate.

2. Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC):

  • Prepare a serial dilution of the this compound-HPG conjugate, unconjugated this compound, and HPG alone in Mueller-Hinton Broth (MHB).

  • Inoculate each dilution with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis).[1][2]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Biocompatibility Assays:

  • Hemolysis Assay:

    • Incubate different concentrations of the conjugate with a suspension of red blood cells.

    • After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength specific for hemoglobin to quantify red blood cell lysis.

  • Platelet Activation and Aggregation:

    • Incubate platelet-rich plasma with various concentrations of the conjugate.

    • Measure platelet activation using flow cytometry with antibodies against platelet activation markers.

    • Monitor platelet aggregation using a platelet aggregometer.

  • Complement Activation:

    • Incubate the conjugate with human serum.

    • Measure the levels of complement activation products (e.g., C3a, C5a) using ELISA kits.

  • Blood Coagulation:

    • Perform standard coagulation assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) in the presence of the conjugate.

  • Cell Toxicity:

    • Assess the cytotoxicity of the conjugate against mammalian cell lines (e.g., fibroblasts, endothelial cells) using assays like the MTT or LDH release assay.

4. Investigation of Membrane Interaction using Circular Dichroism (CD) Spectroscopy:

  • Prepare model bacterial biomembranes (e.g., liposomes composed of lipids like DMPC/DMPG).

  • Record the CD spectra of this compound and the this compound-HPG conjugate in the absence and presence of the model membranes.

  • Changes in the CD spectrum, particularly in the far-UV region, can indicate conformational changes in the peptide upon interaction with the lipid bilayer, providing insights into the mechanism of action.[1][2][8]

Data Presentation

Table 1: Antimicrobial Activity of this compound and its HPG Conjugates

CompoundMIC against S. aureus (µg/mL)MIC against S. epidermidis (µg/mL)
This compoundInsert ValueInsert Value
HPGInsert ValueInsert Value
This compound-HPG (low peptide density)Insert ValueInsert Value
This compound-HPG (high peptide density)Insert ValueInsert Value

Table 2: Biocompatibility Profile of this compound and its HPG Conjugates

CompoundHemolysis (%) at [X] µMPlatelet Activation (%) at [Y] µMCell Viability (%) at [Z] µM
This compoundInsert ValueInsert ValueInsert Value
HPGInsert ValueInsert ValueInsert Value
This compound-HPG (low peptide density)Insert ValueInsert ValueInsert Value
This compound-HPG (high peptide density)Insert ValueInsert ValueInsert Value

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization HPG_Synthesis HPG Synthesis HPG_Functionalization HPG Functionalization (e.g., Amination) HPG_Synthesis->HPG_Functionalization Conjugation Conjugation Reaction HPG_Functionalization->Conjugation Aurein_Synthesis This compound Synthesis Aurein_Synthesis->Conjugation Purification Purification Conjugation->Purification Structural_Analysis Structural Analysis (e.g., UV-Vis) Purification->Structural_Analysis Antimicrobial_Assay Antimicrobial Activity (MIC Assay) Structural_Analysis->Antimicrobial_Assay Biocompatibility_Assay Biocompatibility Assays (Hemolysis, Cytotoxicity, etc.) Antimicrobial_Assay->Biocompatibility_Assay Membrane_Interaction Membrane Interaction (CD Spectroscopy) Biocompatibility_Assay->Membrane_Interaction

Caption: Experimental workflow for the synthesis and characterization of this compound-HPG conjugates.

Mechanism of Action of this compound

This compound is understood to exert its antimicrobial effects by targeting the cell envelope of bacteria.[9] It forms ion-selective pores in the cytoplasmic membrane, leading to depolarization and a decrease in cellular ATP levels.[9][10][11] This disruption of the membrane potential and ion homeostasis, including the leakage of potassium, magnesium, and iron ions, ultimately contributes to bacterial cell death.[9] Unlike some other antimicrobial peptides, this compound does not appear to form large, unspecific pores.[9]

Aurein2_2_Mechanism Aurein This compound Bacterial_Membrane Bacterial Cytoplasmic Membrane Aurein->Bacterial_Membrane Targets Pore_Formation Formation of Ion-Selective Pores Bacterial_Membrane->Pore_Formation Induces Depolarization Membrane Depolarization Pore_Formation->Depolarization Ion_Leakage Leakage of K+, Mg2+, Fe2+ ions Pore_Formation->Ion_Leakage ATP_Decrease Decreased Cellular ATP Depolarization->ATP_Decrease Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death ATP_Decrease->Cell_Death

References

Application Notes and Protocols for Creating Aurein 2.2 Analogs with Enhanced Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.2 is a naturally occurring antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. It exhibits moderate activity, primarily against Gram-positive bacteria, by forming selective ion pores in the cell membrane.[1][2][3] This document provides detailed protocols and application notes for the design, synthesis, and evaluation of this compound analogs with enhanced antimicrobial and potential anticancer activities. The focus is on strategic modifications, such as the incorporation of arginine and tryptophan residues, to improve peptide efficacy.

Design Principles for Enhanced Activity

The development of potent this compound analogs hinges on optimizing key physicochemical properties, including net positive charge and hydrophobicity. These factors are critical for the initial electrostatic interaction with negatively charged bacterial membranes and subsequent membrane disruption or translocation into the cell.[4]

Key Strategies:

  • Increased Cationicity: Substitution with positively charged amino acids, such as arginine (Arg), enhances the electrostatic attraction to the anionic components of bacterial cell walls (e.g., teichoic acids in Gram-positive bacteria).

  • Enhanced Hydrophobicity: Incorporation of hydrophobic residues, particularly tryptophan (Trp), can facilitate deeper penetration into the lipid bilayer of the cell membrane.

  • Amphipathicity: Maintaining an amphipathic alpha-helical structure is crucial for membrane interaction. Modifications should aim to preserve or enhance this structural feature.

  • Cell-Penetrating Moieties: The addition of cell-penetrating peptide sequences can facilitate the translocation of the peptide across the cell membrane, enabling interaction with intracellular targets.[5][6][7]

Data Presentation: this compound and Enhanced Analogs

The following tables summarize the antimicrobial and hemolytic activities of this compound and its more active analogs, providing a clear comparison of their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Gram-Positive Bacteria

Peptide/AnalogSequenceNet ChargeMIC (µg/mL) against S. aureusReference
This compoundGLFDIVKKVVGAFGSL-NH₂+225[8]
Peptide 73Not Specified (Arg/Trp-rich)+34[1][2]
Peptide 77Not Specified (Arg/Trp-rich)+34[1][2]

Table 2: Hemolytic Activity of this compound and Analogs

Peptide/AnalogHemolytic Activity (HC₅₀ in µM)Cytotoxicity Reference
This compoundHigh (Specific value not consistently reported, but noted as highly cytotoxic)[9]
HPG-Aurein 2.2 ConjugateReduced compared to this compound[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound analogs.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of this compound analogs.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (for Trp-containing peptides)

  • HPLC grade water and acetonitrile

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the shaking vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes and drain.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For Trp-containing peptides, add DTT (1-2% w/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of the synthesized peptides.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Peptide stock solutions (dissolved in 0.01% acetic acid or sterile water)

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare serial twofold dilutions of the peptide stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 3: Hemolysis Assay

This assay measures the lytic activity of the peptides against red blood cells (RBCs).

Materials:

  • Fresh human or animal red blood cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide solutions of various concentrations

  • 0.1% Triton X-100 (positive control)

  • 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Centrifuge the whole blood to pellet the RBCs.

    • Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • Add 100 µL of the peptide solutions to the wells of a 96-well plate.

    • Add 100 µL of PBS to the negative control wells and 100 µL of 0.1% Triton X-100 to the positive control wells.

    • Add 100 µL of the 4% RBC suspension to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the peptides on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Peptide solutions

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the peptides.

    • Include a vehicle control (medium with the same solvent concentration used for the peptides).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity & Selectivity cluster_mechanism Mechanism of Action spps Solid-Phase Peptide Synthesis hplc RP-HPLC Purification spps->hplc mass_spec Mass Spectrometry Analysis hplc->mass_spec mic MIC Assay mass_spec->mic hemolysis Hemolysis Assay mass_spec->hemolysis cd Circular Dichroism mass_spec->cd mbc MBC Assay mic->mbc time_kill Time-Kill Kinetics mic->time_kill mtt MTT Assay (Cytotoxicity) hemolysis->mtt membrane_depolarization Membrane Depolarization Assay cd->membrane_depolarization calcein Calcein Leakage Assay membrane_depolarization->calcein

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets peptide This compound Analog (Arg/Trp-rich) electrostatic Electrostatic Attraction peptide->electrostatic insertion Hydrophobic Insertion electrostatic->insertion pore Pore Formation / Membrane Disruption insertion->pore translocation Translocation insertion->translocation cell_death Cell Death pore->cell_death dna_binding DNA/RNA Binding translocation->dna_binding synthesis_inhibition Inhibition of Macromolecular Synthesis dna_binding->synthesis_inhibition synthesis_inhibition->cell_death

Caption: Proposed mechanisms of action for enhanced this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Aurein 2.2 Cytotoxicity Reduction for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the cytotoxicity of the antimicrobial peptide (AMP) Aurein 2.2, enhancing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

A1: this compound, a host defense peptide from the Australian southern bell frog, primarily exerts its cytotoxic effects by interacting with and disrupting cell membranes.[1][2][3] It forms pores in the lipid bilayer, leading to leakage of essential ions and molecules, which ultimately results in cell death.[1][4] While it shows some selectivity for bacterial membranes, it is also notably cytotoxic to mammalian cells, including red blood cells (hemolysis).[5][6]

Q2: What are the main strategies to reduce the cytotoxicity of this compound while preserving its antimicrobial activity?

A2: Several strategies have been successfully employed to decrease the cytotoxicity of this compound and improve its therapeutic index:

  • Peptide Analogue Design: This involves modifying the amino acid sequence. Common approaches include:

    • C-terminal Truncation: Shortening the peptide at the C-terminus can significantly reduce hemolytic activity while maintaining antibacterial potency.[1]

    • Amino Acid Substitution: Replacing specific amino acids can alter the peptide's charge, hydrophobicity, and amphipathicity, thereby influencing its interaction with mammalian versus bacterial cell membranes. For instance, strategic placement of Lysine residues has been shown to decrease hemolysis.[1]

    • Hybridization: Creating hybrid peptides by combining sequences from this compound with other AMPs, such as cathelicidins, can yield novel peptides with improved cell selectivity.[1]

  • Polymer Conjugation: Attaching biocompatible polymers can shield the peptide from non-specific interactions with mammalian cells.

    • HPGylation: Conjugation with hyperbranched polyglycerol (HPG) has been shown to be a promising alternative to PEGylation, effectively reducing cytotoxicity and improving biocompatibility.[5][6]

  • Formulation and Delivery Systems: Encapsulating this compound or its analogues in delivery vehicles can prevent direct contact with host cells until it reaches the target site.

Q3: How does altering the charge and hydrophobicity of this compound analogues affect their activity and toxicity?

A3: The balance between cationicity and hydrophobicity is critical. Increasing the net positive charge, often by incorporating Arginine (Arg) or Lysine (Lys), can enhance the initial electrostatic attraction to negatively charged bacterial membranes.[1] Increasing hydrophobicity, for example by adding Tryptophan (Trp), can facilitate deeper insertion into the membrane.[1] However, excessive hydrophobicity often leads to increased cytotoxicity against mammalian cells.[7] Therefore, a careful optimization of this balance is necessary to improve selectivity. For example, analogues of a truncated this compound enriched with Arg and Trp showed improved antibacterial activity but were also more cytotoxic.[1]

Troubleshooting Guides

Problem 1: My novel this compound analogue shows high antimicrobial activity but also high hemolysis.

  • Possible Cause: The analogue may be too hydrophobic, leading to non-selective disruption of both bacterial and mammalian cell membranes.

  • Troubleshooting Steps:

    • Sequence Analysis: Re-evaluate the amino acid sequence. If you have introduced several hydrophobic residues, consider replacing one or more with a polar or charged amino acid.

    • Hydrophobicity Reduction: Synthesize a new set of analogues with systematically reduced hydrophobicity. For example, if you substituted a residue with Tryptophan, try replacing it with a less hydrophobic amino acid like Tyrosine or even a polar one.

    • C-Terminal Truncation: If not already done, consider truncating the C-terminus of your analogue. This has been shown to reduce hemolytic activity.[1]

    • Polymer Conjugation: Conjugate your active but toxic peptide to a biocompatible polymer like hyperbranched polyglycerol (HPG) to shield its hydrophobic regions from red blood cells.[5][6]

Problem 2: After modifying this compound, my new peptide has low cytotoxicity but has also lost its antimicrobial efficacy.

  • Possible Cause: The modifications may have disrupted the amphipathic α-helical structure necessary for bacterial membrane interaction, or the overall positive charge is too low for initial binding to bacteria.

  • Troubleshooting Steps:

    • Structural Analysis: Perform circular dichroism (CD) spectroscopy in the presence of membrane-mimicking environments (e.g., SDS micelles or TFE) to assess if the peptide still forms an α-helix.[1][8]

    • Charge Enhancement: If the net positive charge is low (less than +2), consider substituting a neutral amino acid with a cationic one (Lysine or Arginine) on the polar face of the helix.[1]

    • Hydrophobic Moment: Ensure that the modification has not disrupted the separation of polar and non-polar residues on opposite sides of the helical wheel. A well-defined hydrophobic face is crucial for membrane insertion.

    • Systematic Substitutions: Instead of drastic changes, perform single amino acid substitutions at various positions to identify residues critical for activity.

Data on this compound Analogues

Table 1: Comparison of this compound and Modified Analogues

Peptide/ConjugateModification StrategyKey FindingsReference
This compound Parent PeptideGood activity against Gram-positive bacteria, but highly cytotoxic.[5][6]
Peptides 73 & 77 Arg and Trp EnrichmentIncreased antibacterial activity compared to the parent peptide, but also more cytotoxic.[1][2][3][1][2][3]
A3P7 Hybrid Hybrid of modified Aurein (A3) and Cathelicidin (P7)Potent antibacterial activity but moderate hemolytic activity.[1]
AP12–AP19 C-terminal truncation of A3P7Significantly less hemolytic activity while preserving antibacterial activity.[1]
HPG-Aurein 2.2 Conjugation to Hyperbranched Polyglycerol (HPG)Reduced cytotoxicity and improved biocompatibility; antimicrobial activity influenced by peptide density on the polymer.[5][6]

Experimental Protocols

1. Hemolysis Assay

  • Objective: To determine the cytotoxicity of this compound analogues against red blood cells.

  • Methodology:

    • Collect fresh human or animal red blood cells (RBCs) in a tube containing an anticoagulant.

    • Wash the RBCs three times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension.

    • Prepare a 4% (v/v) suspension of the washed RBCs in PBS.

    • Serially dilute the peptide analogues in PBS in a 96-well plate.

    • Add the 4% RBC suspension to each well containing the peptide dilutions.

    • Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

    • Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

2. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Methodology:

    • Grow a bacterial culture to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton broth).

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Prepare two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with the diluted bacterial suspension.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Visualizations

experimental_workflow cluster_design Peptide Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Analysis & Optimization start Define Therapeutic Goal (e.g., Reduce Hemolysis) design Design Analogues (Truncation, Substitution) start->design synthesis Solid-Phase Peptide Synthesis design->synthesis purification HPLC Purification & Mass Spec Verification synthesis->purification mic Antimicrobial Assay (MIC) purification->mic hemolysis Hemolysis Assay purification->hemolysis cytotoxicity Mammalian Cell Cytotoxicity (e.g., MTT) purification->cytotoxicity ti Calculate Therapeutic Index (HC50 / MIC) mic->ti hemolysis->ti cytotoxicity->ti decision Is TI Improved? ti->decision decision->design No lead Lead Candidate decision->lead Yes optimize Further Optimization

Caption: Workflow for designing and screening this compound analogues.

modification_strategies cluster_outcomes Desired Outcomes cluster_strategies Modification Strategies Aurein This compound Truncation C-Terminal Truncation Aurein->Truncation Substitution Amino Acid Substitution (e.g., Lys, Arg, Trp) Aurein->Substitution Conjugation Polymer Conjugation (e.g., HPG) Aurein->Conjugation Hybrid Hybrid Peptide Formation Aurein->Hybrid ReducedTox Reduced Cytotoxicity (e.g., Hemolysis) MaintainedActivity Maintained/Enhanced Antimicrobial Activity Truncation->ReducedTox Truncation->MaintainedActivity Substitution->ReducedTox Substitution->MaintainedActivity Conjugation->ReducedTox Conjugation->MaintainedActivity Activity may be peptide-density dependent Hybrid->ReducedTox Hybrid->MaintainedActivity

Caption: Strategies to reduce this compound cytotoxicity.

References

Technical Support Center: Synthesis and Purification of Aurein 2.2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of the antimicrobial peptide Aurein 2.2.

Troubleshooting Guides

Synthesis of this compound using Fmoc Solid-Phase Peptide Synthesis (SPPS)

Question: I am observing low coupling efficiency, especially for hydrophobic residues like Leucine and Valine in the this compound sequence. What could be the cause and how can I resolve it?

Answer: Low coupling efficiency during the synthesis of hydrophobic peptides like this compound is often due to peptide aggregation on the resin. The growing peptide chain can form secondary structures (β-sheets) that sterically hinder the reaction between the activated amino acid and the N-terminus of the peptide.

Troubleshooting Steps:

  • Optimize Coupling Conditions:

    • Double Coupling: For difficult couplings, especially the C-terminal Leucine, perform the coupling step twice to ensure complete reaction.[1]

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.

    • Choice of Coupling Reagents: Utilize more potent coupling reagents like HATU or HCTU.

  • Disrupt Peptide Aggregation:

    • Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding and break up secondary structures.

    • "Magic Mixture" Solvent: Use a solvent mixture of DCM/DMF/NMP (1:1:1) which has been shown to be effective in solvating aggregating peptides.[2]

    • Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate coupling and deprotection steps.[2][3]

  • Resin Selection:

    • Consider using a low-substitution resin or a resin with a more flexible linker (e.g., PEG-based resins) to increase the distance between peptide chains and reduce aggregation.

Question: My peptide synthesis failed, and mass spectrometry analysis of the crude product shows a complex mixture of shorter peptides. What are the likely causes?

Answer: The presence of multiple shorter peptides, often referred to as deletion sequences, points to incomplete Fmoc deprotection or incomplete coupling at various stages of the synthesis.

Troubleshooting Steps:

  • Ensure Complete Fmoc Deprotection:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group, especially for sterically hindered amino acids.

    • Monitor Deprotection: Use a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine after the deprotection step. A positive test (blue color) indicates successful deprotection.

  • Verify Coupling Completion:

    • Monitor Coupling: After the coupling step, perform a Kaiser test. A negative test (yellow/colorless) indicates that all free amines have reacted. If the test is positive, recouple the amino acid.

  • Review Synthesis Protocol:

    • Reagent Quality: Ensure that all reagents, especially the amino acids, coupling reagents, and solvents, are of high quality and anhydrous where necessary.

    • Automated Synthesizer Check: If using an automated synthesizer, verify that all lines are delivering the correct reagents and volumes.

Purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Question: My crude this compound peptide is poorly soluble in the HPLC mobile phase, leading to precipitation in the injection loop and poor peak shape. How can I improve its solubility?

Answer: this compound is a hydrophobic peptide, which can lead to solubility issues in aqueous mobile phases.

Troubleshooting Steps:

  • Sample Preparation:

    • Use Organic Solvents: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase.

    • Co-solvents: Prepare the sample in a solution that contains a higher percentage of the organic mobile phase (e.g., acetonitrile or methanol) than the starting gradient condition. However, be aware that injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.[4]

  • HPLC Method Optimization:

    • Initial Gradient Conditions: Start the HPLC gradient with a higher percentage of the organic solvent to ensure the peptide remains soluble upon injection.

Question: I am having difficulty separating my target this compound peptide from closely eluting impurities during RP-HPLC purification. How can I improve the resolution?

Answer: Achieving high purity of a synthetic peptide often requires careful optimization of the HPLC method to resolve the target peptide from synthesis-related impurities like deletion sequences or side-product adducts.

Troubleshooting Steps:

  • Gradient Optimization:

    • Shallow Gradient: Employ a shallow gradient around the elution point of your peptide. A slow increase in the organic solvent concentration (e.g., 0.5-1% per minute) can significantly improve the separation of closely eluting species.[5][6]

  • Column Selection:

    • Stationary Phase: For very hydrophobic peptides, switching from a C18 to a C8 or a phenyl-hexyl column can sometimes provide better selectivity.[4]

    • Pore Size: Use a column with a pore size of 100 Å or 300 Å, which is suitable for peptides of this size.[7]

  • Mobile Phase Modifiers:

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing agent that improves peak shape. Ensure its concentration is consistent in both mobile phase A and B.

    • Alternative Ion-Pairing Agents: In some cases, using a different ion-pairing agent like formic acid can alter the selectivity, which might be beneficial. However, be aware that formic acid is a weaker ion-pairing agent and may result in broader peaks.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield of synthetic peptides can vary significantly depending on the sequence, scale, and the efficiency of the synthesis and purification steps. For a peptide of this length and hydrophobicity, a crude yield of 70-80% might be considered good, with a final purified yield after HPLC of 15-30%. One study noted the importance of double-coupling the C-terminal Leucine to improve the overall yield.[1]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude synthetic peptides like this compound include:

  • Deletion Peptides: Sequences missing one or more amino acids due to incomplete coupling or deprotection.[8][9]

  • Truncated Peptides: Shorter peptides resulting from chain termination during synthesis.

  • Side-Chain Protection Adducts: Peptides with remaining protecting groups on the amino acid side chains.

  • Racemized Peptides: Peptides containing D-amino acids instead of the intended L-amino acids, which can occur during amino acid activation.[10]

  • Oxidation Products: Although this compound lacks methionine, other residues can be susceptible to oxidation.[8]

Q3: How should I store the purified this compound peptide?

A3: For long-term storage, lyophilized (freeze-dried) peptides should be stored at -20°C or -80°C. For short-term use, peptides can be dissolved in a suitable solvent (e.g., sterile water, or a buffer with some organic content for hydrophobic peptides) and stored at 4°C for a few days or at -20°C for longer periods. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide solution.

Q4: What analytical techniques are recommended to confirm the identity and purity of the synthesized this compound?

A4: The following techniques are essential for characterizing your synthetic peptide:

  • Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.[1][11]

  • Analytical RP-HPLC: To assess the purity of the peptide.[1][11]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

  • Circular Dichroism (CD) Spectroscopy: Can be used to confirm the secondary structure (e.g., α-helical content) of the peptide.[1][12][13]

Quantitative Data Summary

Table 1: Representative HPLC Purification Parameters for Hydrophobic Peptides

ParameterRecommended SettingRationale
Column C18 or C8, 5 µm, 100-300 ÅC18 is a good starting point; C8 may be better for very hydrophobic peptides.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.
Gradient Shallow gradient (e.g., 1% B/min)Improves resolution of closely eluting impurities.[5][6]
Flow Rate 1.0 mL/min (analytical)Standard flow rate for a 4.6 mm ID column.
Detection 214 nm and 280 nm214 nm for the peptide backbone; 280 nm for aromatic residues (Phenylalanine in this compound).

Experimental Protocols

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline and may require optimization.

  • Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in DMF for at least 30 minutes.

  • First Amino Acid Coupling (Leucine):

    • Activate Fmoc-Leu-OH (4 equivalents) with a coupling agent like HBTU/HOBt (4 equivalents) and a base like DIEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Allow the reaction to proceed for 2 hours.

    • To improve yield, it is recommended to double-couple the first amino acid.[1] After the first coupling, wash the resin and repeat the coupling step with freshly activated Fmoc-Leu-OH.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove piperidine and the fulvene adduct.

  • Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for the remaining amino acids in the this compound sequence (Gly, Ser, Gly, Ala, Leu, Val, Val, Lys, Lys, Val, Ile, Asp, Phe, Gly).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a water/acetonitrile mixture and lyophilize.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow Resin Rink Amide Resin Swelling Coupling Fmoc-Amino Acid Coupling (e.g., with HBTU/DIEA) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Cycle Repeat for each Amino Acid Wash2->Cycle Next Amino Acid Cycle->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Amino Acid Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS and HPLC Analysis Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification_Troubleshooting RP-HPLC Purification Troubleshooting Logic Start Crude Peptide Sample Solubility Poor Solubility? Start->Solubility Problem Poor Resolution or Peak Shape? OptimizeGradient Optimize Gradient (Make it shallower) Problem->OptimizeGradient Yes Success Pure Peptide Problem->Success No Solubility->Problem No CheckSolvent Dissolve in DMSO/DMF first Solubility->CheckSolvent Yes ChangeColumn Change Column (e.g., C8 instead of C18) OptimizeGradient->ChangeColumn ChangeColumn->Success AdjustInjection Adjust Injection Volume and Solvent Composition CheckSolvent->AdjustInjection AdjustInjection->Problem

Caption: Troubleshooting logic for RP-HPLC purification of this compound.

References

Optimizing Aurein 2.2 Activity in Saline Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with the antimicrobial peptide Aurein 2.2 in the presence of various salts. The information is designed to assist researchers in optimizing experimental design and interpreting results related to this compound's efficacy in physiological and other saline conditions.

I. Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows reduced antimicrobial activity in my experimental buffer containing salts. Why is this happening?

A1: Reduced activity of cationic antimicrobial peptides (AMPs) like this compound in the presence of salts is a common phenomenon. This can be attributed to several factors:

  • Charge Shielding: Cations from the salt (e.g., Na⁺, Ca²⁺, Mg²⁺) can interact with the negatively charged components of bacterial membranes (like lipopolysaccharides or teichoic acids). This interaction can shield the negative charges, reducing the initial electrostatic attraction between the positively charged this compound and the bacterial surface, which is a critical first step for its antimicrobial action.

  • Competition for Binding Sites: Salt cations can directly compete with the cationic peptide for binding sites on the bacterial membrane.

  • Conformational Changes: High salt concentrations can sometimes alter the secondary structure of the peptide, potentially reducing its ability to insert into and disrupt the bacterial membrane.

Q2: How do different types of salts (e.g., NaCl, CaCl₂, MgCl₂) affect this compound activity?

A2: While specific quantitative data for this compound across a range of salts is limited in publicly available literature, general principles for AMPs suggest that both monovalent and divalent cations can inhibit activity. Divalent cations (Ca²⁺ and Mg²⁺) are often more inhibitory than monovalent cations (Na⁺) at the same molar concentration due to their stronger ability to neutralize and cross-link negatively charged membrane components. Studies on other AMPs have shown that the presence of CaCl₂ and MgCl₂ can increase the Minimum Inhibitory Concentration (MIC) more significantly than NaCl.[1] Interestingly, research has shown that this compound can form ion-selective pores that allow the passage of potassium and magnesium ions, suggesting a complex interaction with divalent cations that may not be purely inhibitory.[2]

Q3: What is the expected impact of physiological salt concentrations on this compound's efficacy?

Q4: Are there any strategies to overcome the inhibitory effect of salts on this compound activity?

A4: Yes, researchers are actively exploring several strategies to enhance the salt resistance of AMPs. While these may require creating analogs of this compound, the principles are relevant:

  • Increasing Peptide Cationicity: Modifying the peptide sequence to increase its net positive charge can enhance its competitive binding to bacterial membranes in the presence of salt.

  • Optimizing Hydrophobicity: Fine-tuning the hydrophobicity of the peptide can improve its ability to partition into the lipid bilayer, even with reduced electrostatic attraction.

  • Formulation Strategies: Co-administration of this compound with chelating agents like EDTA can be effective, particularly against Gram-negative bacteria. EDTA can destabilize the outer membrane by removing divalent cations that stabilize lipopolysaccharides, thereby facilitating peptide access.

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC results in saline media. 1. Peptide Adsorption: Cationic peptides can adhere to standard polystyrene microtiter plates, reducing the effective concentration. 2. Inoculum Preparation: Inconsistent bacterial cell density at the start of the assay. 3. Salt Concentration Inaccuracy: Errors in the preparation of saline media.1. Use low-binding polypropylene microtiter plates for the assay.[3] 2. Standardize the inoculum preparation to a consistent cell density (e.g., ~5 x 10⁵ CFU/mL) using a spectrophotometer or McFarland standards. 3. Prepare fresh, sterile salt solutions and ensure accurate dilution into the growth medium.
No antimicrobial activity observed in the presence of salts. 1. Inhibitory Salt Concentration: The salt concentration may be too high for this compound to be effective at the tested peptide concentrations. 2. Peptide Degradation: Instability of the peptide in the specific buffer conditions.1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Test the activity of this compound across a gradient of salt concentrations to determine its tolerance threshold. 3. Ensure the peptide is properly stored and handled. Consider including a control with a known salt-resistant AMP if available.
Discrepancy between results in different growth media. Media Composition: Different broths (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) have varying basal salt and nutrient compositions which can influence peptide activity.Standardize the growth medium for all experiments. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a common starting point, but be aware of its inherent cation concentration when adding supplementary salts. For some AMPs, less rich media may show higher activity.

III. Data Presentation

As specific experimental data on the effect of a range of salt concentrations on the MIC of this compound is not extensively available in the public domain, the following table provides a template for researchers to systematically collect and present their own data.

Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus in Salt-Supplemented Cation-Adjusted Mueller-Hinton Broth (CAMHB)

SaltSalt Concentration (mM)MIC (µg/mL)Fold Change in MIC (vs. 0 mM)
NaCl 01.0
50
100
150
200
CaCl₂ 01.0
1
2.5
5
10
MgCl₂ 01.0
1
2.5
5
10

Table 2: Template for Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli in Salt-Supplemented Cation-Adjusted Mueller-Hinton Broth (CAMHB)

SaltSalt Concentration (mM)MIC (µg/mL)Fold Change in MIC (vs. 0 mM)
NaCl 01.0
50
100
150
200
CaCl₂ 01.0
1
2.5
5
10
MgCl₂ 01.0
1
2.5
5
10

IV. Experimental Protocols

Protocol for Determining the Effect of Salts on this compound MIC

This protocol is adapted from the broth microdilution method for cationic antimicrobial peptides.[3]

Materials:

  • This compound peptide, lyophilized

  • Sterile, deionized water

  • Sterile 0.9% NaCl, and stock solutions of sterile CaCl₂ and MgCl₂

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile, 96-well polypropylene microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Stock Solution Preparation:

    • Aseptically dissolve lyophilized this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Salt-Supplemented Media:

    • Prepare CAMHB supplemented with the desired final concentrations of NaCl, CaCl₂, or MgCl₂. For example, to test at 150 mM NaCl, add the appropriate volume of a sterile NaCl stock solution to the CAMHB. Prepare a "no salt" control using standard CAMHB.

  • Serial Dilution in Microtiter Plate:

    • In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate salt-supplemented CAMHB to achieve a final volume of 50 µL per well. The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.

    • Include a positive control well (bacteria in salt-supplemented media without peptide) and a negative control well (salt-supplemented media only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

V. Visualizations

Experimental_Workflow_for_Salt_Sensitivity_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Prepare this compound Stock Solution Serial_Dilution Serial Dilution of Peptide in Salt Media Peptide_Stock->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Bacterial_Culture->Inoculation Salt_Media Prepare Salt-Supplemented Media (NaCl, CaCl2, MgCl2) Salt_Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for determining this compound MIC in the presence of salts.

Logical_Relationship_Salt_Inhibition Salt Presence of Salts (e.g., Na+, Ca2+, Mg2+) Charge_Shielding Charge Shielding of Bacterial Membrane Salt->Charge_Shielding Competition Competition for Binding Sites Salt->Competition Reduced_Attraction Reduced Electrostatic Attraction Charge_Shielding->Reduced_Attraction Competition->Reduced_Attraction Reduced_Activity Reduced Antimicrobial Activity of this compound Reduced_Attraction->Reduced_Activity

Caption: Mechanism of salt-induced inhibition of cationic AMP activity.

References

impact of trifluoroacetic acid (TFA) on Aurein 2.2 biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 2.2. A significant focus is placed on the impact of trifluoroacetic acid (TFA), a common counterion from peptide synthesis, on biological assay outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 16-amino-acid cationic antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea. Its primary mechanism of action against Gram-positive bacteria, such as Staphylococcus aureus, involves the formation of toroidal pores in the bacterial cell membrane. This disruption leads to membrane depolarization, ion leakage, and ultimately, cell death.[1][2]

Q2: What is trifluoroacetic acid (TFA) and why is it present in my this compound sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (specifically, reverse-phase HPLC) of synthetic peptides like this compound.[3][4] It helps in cleaving the peptide from the resin and acts as an ion-pairing agent during purification. Consequently, commercially available synthetic peptides are often supplied as TFA salts.[5]

Q3: How can residual TFA affect my this compound biological assays?

Residual TFA can significantly impact experimental results in several ways:

  • Direct Cytotoxicity: TFA itself can be toxic to cells, even at low concentrations, which can confound the results of antimicrobial susceptibility and cytotoxicity assays.[5]

  • Alteration of Peptide Structure: TFA counterions can bind to the peptide, altering its secondary structure and potentially its biological activity.[4][5][6]

  • Lowering pH: Residual TFA can lower the pH of your experimental buffer, which can affect both the peptide's activity and the growth of the target microorganisms.

  • Interference with Spectroscopic Measurements: TFA has a strong absorbance in the far-UV region, which can interfere with techniques like Circular Dichroism (CD) used to study peptide secondary structure.[4]

Q4: When should I consider removing TFA from my this compound sample?

It is highly recommended to remove TFA or use a TFA-free form of this compound for any cell-based assays, including:

  • Minimum Inhibitory Concentration (MIC) assays

  • Time-kill kinetics assays

  • Cytotoxicity assays against eukaryotic cells

  • Membrane permeabilization assays (e.g., calcein release)

  • In vivo studies

For purely structural studies, such as Circular Dichroism, it is also advisable to use TFA-free peptide to avoid spectral interference.[4]

Q5: How can I remove TFA from my this compound sample?

The most common method for TFA removal is to perform a salt exchange by repeatedly dissolving the peptide in a solution containing a different acid (typically hydrochloric acid - HCl or acetic acid) and then lyophilizing (freeze-drying) it. This process replaces the TFA counterions with the new, more biologically compatible counterions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or higher-than-expected MIC values for this compound Residual TFA in the peptide sample may be inhibiting bacterial growth, leading to artificially low MICs, or altering peptide activity, leading to inconsistent results. The acidic nature of TFA could also be affecting bacterial viability.1. Use an this compound sample that has undergone TFA removal (e.g., HCl or acetate salt form). 2. If using the TFA salt, prepare a "TFA control" by adding equivalent concentrations of sodium trifluoroacetate to your assay to assess the direct effect of the counterion on bacterial growth.[3] 3. Ensure the final pH of your assay medium is not significantly lowered by the addition of the peptide stock solution.
High background fluorescence in calcein release assay Lysis of liposomes or cells by residual TFA, leading to premature calcein leakage.1. Use TFA-free this compound for the assay. 2. Perform a control experiment with the highest concentration of TFA that would be present in your assay to measure its direct effect on membrane integrity.
Irreproducible results in Circular Dichroism (CD) spectroscopy Interference from TFA, which absorbs in the far-UV region, can distort the CD spectrum of the peptide.[4] TFA can also influence the secondary structure of the peptide.1. Use TFA-free this compound for CD analysis. 2. If using the TFA salt, subtract a spectrum of the buffer containing a matching concentration of TFA. However, this may not fully account for TFA-peptide interactions.
This compound appears to have low or no activity 1. Degradation of the peptide due to improper storage. 2. Inactivation due to interaction with components in the assay medium. 3. The specific bacterial strain may be resistant.1. Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid freeze-thaw cycles. 2. Cationic peptides like this compound can interact with plastics. Use low-protein-binding tubes and plates.[7] 3. Confirm the activity against a known susceptible reference strain, such as Staphylococcus aureus ATCC 29213.

Quantitative Data

Table 1: Expected Impact of TFA on Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

This compound FormExpected MIC Range (µg/mL)Notes
TFA Salt8 - 32Potential for variability due to direct TFA effects and pH changes.
HCl or Acetate Salt16 - 64Represents the intrinsic activity of the peptide with a more biologically inert counterion.

Note: The actual MIC can vary depending on the specific strain of S. aureus and the exact broth microdilution protocol used.

Table 2: Expected Impact of TFA on Circular Dichroism (CD) Spectroscopy of this compound

This compound FormExpected ObservationImplication
TFA SaltStrong negative signal below 200 nm, potential alteration of helical content signature (minima at ~208 and ~222 nm).TFA absorbance can mask the peptide's spectral features. Counterion binding may alter the peptide's secondary structure.[4]
HCl or Acetate SaltClearer spectral data in the far-UV region, providing a more accurate representation of the peptide's secondary structure in the given solvent.Allows for a more reliable determination of the α-helical content of this compound.

Experimental Protocols

Protocol 1: TFA Removal from this compound (HCl Exchange)

This protocol describes the exchange of trifluoroacetate (TFA) counterions with chloride (Cl⁻) ions.

Materials:

  • Lyophilized this compound (TFA salt)

  • Sterile, ultrapure water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer (freeze-dryer)

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Dissolve the lyophilized this compound TFA salt in sterile, ultrapure water to a concentration of 1 mg/mL in a low-protein-binding microcentrifuge tube.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Vortex briefly to mix.

  • Flash-freeze the solution, for example, in liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the sample overnight until all the solvent is removed.

  • To ensure complete exchange, repeat steps 1-5 at least two more times, re-dissolving the lyophilized peptide in 10 mM HCl solution for the subsequent rounds.

  • After the final lyophilization, the this compound is in the HCl salt form and can be reconstituted in the desired buffer for biological assays.

Protocol 2: Broth Microdilution MIC Assay for this compound

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Materials:

  • TFA-free this compound (HCl or acetate salt)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, low-protein-binding microtiter plates

  • Sterile diluents (e.g., 0.9% saline)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: a. From an overnight culture of S. aureus on an agar plate, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: a. Prepare a stock solution of TFA-free this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume to 100 µL and the bacterial density to the target of 5 x 10⁵ CFU/mL. b. Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

This compound Mechanism of Action: Toroidal Pore Formation

Aurein2_2_Mechanism cluster_workflow This compound Interaction with Bacterial Membrane Peptide This compound Monomers MembraneSurface Bacterial Membrane Surface (Negatively Charged) Peptide->MembraneSurface Electrostatic Attraction Aggregation Peptide Aggregation on Membrane MembraneSurface->Aggregation Insertion Peptide Insertion and Membrane Bending Aggregation->Insertion Pore Toroidal Pore Formation Insertion->Pore Leakage Ion and ATP Leakage Pore->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Mechanism of this compound action via toroidal pore formation.

Experimental Workflow: MIC Assay

MIC_Assay_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~1.5x10^8 CFU/mL) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Bacteria (Final: ~5x10^5 CFU/mL) dilute_inoculum->add_inoculum prep_peptide Prepare this compound Serial Dilutions prep_peptide->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Troubleshooting TFA Interference

TFA_Troubleshooting cluster_troubleshooting Troubleshooting TFA Interference in this compound Assays problem Inconsistent/Inaccurate Assay Results cause_tfa Is Residual TFA a Possible Cause? problem->cause_tfa solution_remove Use TFA-Free This compound (HCl/Acetate Salt) cause_tfa->solution_remove Yes solution_control Include TFA Control in Assay cause_tfa->solution_control Yes re_evaluate Re-evaluate Results solution_remove->re_evaluate solution_control->re_evaluate

Caption: Decision-making process for troubleshooting TFA-related assay issues.

References

Technical Support Center: Improving the Stability of Aurein 2.2 in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the stability of the antimicrobial peptide Aurein 2.2 in biological fluids.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is rapidly degrading in serum/plasma. What are the primary causes?

A1: Rapid degradation of this compound in biological fluids is primarily due to enzymatic proteolysis by proteases present in serum and plasma. Peptides with unmodified N- and C-termini are particularly susceptible to degradation by exopeptidases (aminopeptidases and carboxypeptidases).

Q2: What are the most common strategies to improve the stability of this compound?

A2: The most common and effective strategies include:

  • N-terminal acetylation and C-terminal amidation: These modifications "cap" the ends of the peptide, making them less recognizable to exopeptidases.[1][2][3]

  • Amino acid substitution: Replacing certain amino acids with non-proteinogenic amino acids or D-amino acids can hinder protease recognition and cleavage.

  • Cyclization: Creating a cyclic peptide structure can significantly increase resistance to proteases.[2][4]

Q3: How do N-terminal acetylation and C-terminal amidation improve stability?

A3: N-terminal acetylation neutralizes the positive charge of the N-terminal amino group, while C-terminal amidation removes the negative charge of the C-terminal carboxyl group.[3] These changes make the peptide ends less susceptible to cleavage by aminopeptidases and carboxypeptidases, respectively, which often recognize charged termini.[1][5]

Q4: Will modifying this compound to improve stability affect its antimicrobial activity?

A4: It is possible. Modifications can alter the peptide's structure, charge, and hydrophobicity, which are crucial for its antimicrobial function. For instance, N-terminal acetylation can sometimes decrease antimicrobial activity, while C-terminal amidation often increases it.[1][2] It is essential to test the biological activity of any modified analogue.

Q5: What is the expected half-life of this compound in human serum?

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent results in peptide stability assays. 1. Variability in serum/plasma batches. 2. Inconsistent sample handling (e.g., freeze-thaw cycles). 3. Precipitation of the peptide during the assay. 4. Issues with the analytical method (e.g., HPLC).1. Use a pooled stock of serum/plasma for all experiments. 2. Aliquot reagents and peptide stock solutions to avoid repeated freeze-thaw cycles.[6] 3. Ensure proper dissolution of the peptide and consider using a different buffer or co-solvent if precipitation is observed.[7] 4. Optimize the HPLC method, including the gradient, column, and mobile phase, to ensure proper separation and detection of the peptide and its degradation products.[8]
Modified this compound analogue shows increased stability but reduced antimicrobial activity. The modification has altered a structural feature critical for its mechanism of action (e.g., helicity, charge distribution).1. Systematically evaluate different modifications. For example, try different amino acid substitutions at various positions. 2. Perform structural analysis (e.g., circular dichroism) to assess the impact of the modification on the peptide's secondary structure. 3. Consider creating a library of analogues with different modifications to screen for the optimal balance of stability and activity.
Difficulty in purifying the modified this compound analogue. The modification has altered the physicochemical properties of the peptide, making purification by standard methods challenging.1. Optimize the purification protocol. This may involve using a different chromatography resin, adjusting the mobile phase composition, or using a different purification technique altogether. 2. Ensure complete cleavage from the solid-phase synthesis resin and removal of protecting groups.
The peptide appears to be stable, but no biological activity is observed. 1. The peptide may be aggregating, rendering it inactive. 2. The peptide may be binding to components in the assay medium (e.g., plastics, proteins). 3. The modification may have rendered the peptide incapable of interacting with its target (the bacterial membrane).1. Analyze the peptide solution for aggregation using techniques like dynamic light scattering. 2. Consider using low-binding labware. 3. Re-evaluate the modification strategy to ensure that key residues for activity are not altered.

Quantitative Data on Peptide Stability

The following table summarizes the half-life of short, linear tryptophan- and arginine-rich hexapeptides with different terminal modifications in human serum. While not this compound, these peptides share structural similarities and the data provides a useful reference for the expected impact of these modifications.

Peptide ModificationHalf-life (t½) in Human Serum
Free N- and C-termini< 0.5 hours[1][5]
C-terminal amidation~ 0.5 hours[1][5]
N-terminal acetylation~ 1 hour[1][5]
N-terminal acetylation and C-terminal amidation> 2 hours (significant improvement)
Backbone cyclization> 24 hours (highly stable)[2][4]

Experimental Protocols

Protocol 1: N-Terminal Acetylation of this compound on Solid-Phase Resin

This protocol describes the on-resin N-terminal acetylation of a peptide following solid-phase peptide synthesis (SPPS).

Materials:

  • This compound-bound resin

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Following the final coupling step in SPPS and removal of the N-terminal Fmoc protecting group, wash the peptide-resin thoroughly with DMF (3 x 5 mL).

  • Prepare a 10% (v/v) solution of acetic anhydride in DMF.

  • Add the acetylation solution to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the acetylation solution and wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

  • The acetylated peptide is now ready for cleavage from the resin.

Protocol 2: C-Terminal Amidation of this compound in Solution

This protocol is for the amidation of a peptide with a free C-terminus in solution after cleavage from the resin.

Materials:

  • Purified this compound with a free C-terminus

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (e.g., 7N in methanol) or ammonia gas

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve the purified peptide in a minimal amount of anhydrous DMF or DMSO.

  • In a separate vial, dissolve HATU (1.0 equivalent relative to the peptide) and DIPEA (1.5 equivalents) in DMF.

  • Add the HATU/DIPEA solution to the peptide solution and stir for 5-10 minutes at room temperature to activate the C-terminal carboxylic acid.

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of the ammonia solution or bubble ammonia gas through the solution.

  • Allow the reaction to proceed for 2-4 hours, monitoring the progress by HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Purify the amidated peptide using reverse-phase HPLC.

Protocol 3: Serum Stability Assay using HPLC

This protocol outlines a general procedure for assessing the stability of this compound or its analogues in human serum.

Materials:

  • Lyophilized peptide

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) or acetonitrile (ACN)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Dilute the peptide stock solution to the final desired concentration in pre-warmed human serum (e.g., 100 µM).

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the sample.

  • Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% TCA or ice-cold ACN) to precipitate the serum proteins.[9]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point and determine the half-life.

Visualizations

Aurein22_Stability_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_stability Stability Assessment SPPS Solid-Phase Peptide Synthesis of this compound Mod Chemical Modification (e.g., Acetylation, Amidation) SPPS->Mod On-resin or Solution-phase Purify Purification & Characterization (HPLC, Mass Spectrometry) Mod->Purify Incubate Incubation in Biological Fluid (e.g., Serum) Purify->Incubate MIC Antimicrobial Activity Assay (e.g., MIC determination) Purify->MIC Quench Quench Reaction & Protein Precipitation Incubate->Quench Analyze Analysis of Intact Peptide (RP-HPLC) Quench->Analyze

Caption: Experimental workflow for improving and evaluating the stability of this compound.

Caption: Mechanism of action of this compound via toroidal pore formation.[10][11][12][13]

References

Aurein 2.2 Technical Support Center: Troubleshooting Resistance and Optimizing Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the antimicrobial peptide Aurein 2.2 and its analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, a cationic antimicrobial peptide, primarily acts by disrupting the bacterial cell membrane. It forms ion-selective pores in the cytoplasmic membrane of bacteria, particularly Gram-positive species like Staphylococcus aureus. This leads to membrane depolarization, a decrease in cellular ATP levels, and leakage of specific metal ions such as potassium and magnesium, ultimately resulting in cell death.[1]

Q2: Are there more potent alternatives to this compound?

Yes, analogues of this compound have been developed that exhibit enhanced antimicrobial activity. For instance, peptides 73 and 77, which are rich in arginine and tryptophan, have shown significantly lower Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus compared to the parent peptide.[1][2][3] Interestingly, their mechanism of action differs from this compound; they are believed to act as cell-penetrating peptides with intracellular targets, rather than solely forming pores in the membrane.[2][3]

Q3: Can this compound be used in combination with conventional antibiotics?

Yes, combining this compound or its analogues with conventional antibiotics can lead to synergistic effects, potentially overcoming existing antibiotic resistance. For example, an analogue of this compound, peptide 73, has shown synergistic activity with polymyxin B against sensitive strains of P. aeruginosa and A. baumannii.[4][5] The principle behind this synergy is that the membrane-perturbing action of the peptide can facilitate the entry of the antibiotic into the bacterial cell.

Q4: What are the known mechanisms of bacterial resistance to antimicrobial peptides (AMPs) like this compound?

While specific resistance mechanisms to this compound are not yet extensively documented, bacteria can develop resistance to cationic AMPs through several general mechanisms:

  • Alteration of Cell Surface Charge: Bacteria can modify their cell envelope to reduce its net negative charge, thereby repelling the cationic this compound. This can be achieved by modifying teichoic acids or phospholipids in the cell membrane.

  • Proteolytic Degradation: Bacteria may secrete proteases that degrade this compound before it can reach the cell membrane.

  • Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix.

Troubleshooting Guides

Issue 1: Higher than expected MIC values for this compound against a susceptible bacterial strain.
Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of the this compound stock solution (typically -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Peptide Concentration Verify the concentration of your this compound stock solution using a reliable quantification method (e.g., UV spectroscopy, amino acid analysis).
Experimental Conditions Ensure the broth microdilution assay is performed according to standardized protocols (e.g., CLSI guidelines). Pay close attention to inoculum density, incubation time, and temperature.
Bacterial Strain Viability Confirm the viability and purity of the bacterial culture used for the MIC assay.
Issue 2: Lack of synergistic effect when combining this compound with an antibiotic.
Possible Cause Troubleshooting Step
Inappropriate Antibiotic Partner The mechanism of the chosen antibiotic may not be complementary to this compound's membrane-disrupting action. Consider antibiotics that have intracellular targets.
Suboptimal Concentration Ratios The concentrations of this compound and the antibiotic may not be in the synergistic range. Perform a checkerboard assay with a wider range of concentrations for both agents.
Bacterial Resistance to the Antibiotic The bacterial strain may already possess high-level resistance to the partner antibiotic, making synergy difficult to achieve.
Experimental Setup Ensure the checkerboard assay is set up correctly with proper serial dilutions and controls.
Issue 3: Suspected development of resistance to this compound in a bacterial strain.
Possible Cause Troubleshooting Step
Adaptation to Sub-lethal Concentrations Prolonged exposure to sub-inhibitory concentrations of this compound can lead to the selection of resistant mutants.
Changes in Cell Membrane Composition Bacteria may alter their membrane lipid composition to reduce the binding of this compound.
Upregulation of Efflux Pumps or Proteases The resistant strain may have upregulated genes encoding for efflux pumps or proteases that can counteract the peptide.
Investigative Actions 1. Confirm Resistance: Perform serial passage experiments to confirm a stable increase in the MIC of this compound.[6][7] 2. Characterize the Mechanism: Investigate potential resistance mechanisms by performing experiments such as membrane depolarization assays, protease activity assays, or transcriptomic analysis (e.g., qRT-PCR) of genes related to cell membrane modification and efflux pumps. 3. Consider Analogues: Test the efficacy of this compound analogues (e.g., peptides 73 and 77) against the resistant strain, as their different mechanism of action may bypass the resistance.[2][3] 4. Evaluate Synergy: Explore synergistic combinations with antibiotics, as this can be an effective strategy to overcome resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogues against Staphylococcus aureus

PeptideSequenceNet ChargeMIC (µg/mL) against S. aureusReference
This compound GLFDIVKKVVGALGSL-NH₂+2Moderate (specific values vary)[1]
Peptide 73 -+34[1][2]
Peptide 77 -+34[1][2]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Antibiotic stock solution

  • Multichannel pipette

Procedure:

  • Prepare serial dilutions of this compound horizontally across the microtiter plate and serial dilutions of the antibiotic vertically down the plate.

  • The final volume in each well should be 100 µL, containing a combination of this compound, the antibiotic, and the bacterial inoculum.

  • Include wells with only this compound and only the antibiotic to determine their individual MICs. Also include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each agent alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or Indifference

    • FICI > 4: Antagonism

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., MHB)

  • This compound solution at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing the bacterial culture at a standardized inoculum (e.g., 10⁵ - 10⁶ CFU/mL).

  • Add this compound to the flasks to achieve the desired final concentrations. Include a growth control flask without the peptide.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizations

Aurein_2_2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Aurein_2_2 This compound Membrane Lipid Bilayer Aurein_2_2->Membrane Binds to Pore Ion-Selective Pore Membrane->Pore Forms Depolarization Membrane Depolarization Pore->Depolarization Ion_leakage Ion Leakage (K+, Mg2+) Pore->Ion_leakage ATP_depletion ATP Depletion Depolarization->ATP_depletion Cell_death Cell Death ATP_depletion->Cell_death Ion_leakage->Cell_death

Caption: Mechanism of action of this compound.

Troubleshooting_Resistance Start Increased MIC of this compound Observed Confirm Confirm Resistance (Serial Passage Experiment) Start->Confirm Characterize Characterize Potential Mechanisms Confirm->Characterize Membrane Membrane Alteration (Depolarization Assay) Characterize->Membrane Protease Proteolytic Degradation (Protease Assay) Characterize->Protease Efflux Efflux Pump Activity (qRT-PCR) Characterize->Efflux Overcome Strategies to Overcome Resistance Characterize->Overcome Analogs Use this compound Analogs (e.g., Peptide 73, 77) Overcome->Analogs Synergy Test for Synergy (Checkerboard Assay) Overcome->Synergy

Caption: Workflow for troubleshooting this compound resistance.

References

Aurein 2.2 Experiments: A Technical Support Guide for Peptide Concentration Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the antimicrobial peptide Aurein 2.2, optimizing its concentration is a critical step for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting and FAQs

This section provides answers to common questions and issues that may arise when determining the optimal concentration of this compound for your experiments.

Q1: What is the recommended starting concentration for this compound in antimicrobial susceptibility tests?

A1: For initial antimicrobial susceptibility testing, a common starting point for this compound is a serial dilution series. Based on published data, the Minimum Inhibitory Concentration (MIC) for this compound against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis is often around 25 µg/mL.[1] Therefore, a sensible starting range for a broth microdilution or similar assay would be from approximately 1 µg/mL to 128 µg/mL.

Q2: My MIC values for this compound are inconsistent. What could be the cause?

A2: Inconsistent MIC values can stem from several factors:

  • Peptide Stock Solution: Ensure your peptide stock solution is properly prepared, aliquoted, and stored to avoid degradation. Repeated freeze-thaw cycles should be avoided.

  • Bacterial Inoculum: The density of the bacterial inoculum must be standardized. Variations in the number of colony-forming units (CFUs) will lead to variability in MIC results.

  • Growth Medium: The composition of the culture medium can influence the activity of antimicrobial peptides. Cationic peptides like this compound can interact with components of the medium. It is crucial to use the recommended medium consistently.

  • Peptide Purity and Counter-ions: The purity of the synthetic peptide and the presence of counter-ions like trifluoroacetic acid (TFA) can affect its biological activity.[2] If possible, use highly purified peptide and consider the potential effects of TFA.[2]

Q3: How do I determine the optimal concentration for cytotoxicity assays on mammalian cells?

A3: The concentration for cytotoxicity assays should be chosen relative to the MIC of the peptide. A good starting point is to test a range of concentrations both below and above the MIC value. For example, if the MIC is 25 µg/mL, you could test concentrations from 5 µg/mL to 500 µg/mL. It has been noted that this compound can be highly cytotoxic.[3] Published studies have used concentrations in the range of 20 to 640 mg/liter for cytotoxicity assays against human cell lines.[4]

Q4: I am observing high levels of hemolysis in my experiments. How can I mitigate this?

A4: High hemolytic activity is a known characteristic of this compound.[3] To find a therapeutic window, it is essential to determine the concentration at which it is effective against bacteria while exhibiting minimal toxicity to red blood cells. Consider the following:

  • Dose-Response Curve: Perform a dose-response experiment to determine the HC50 (the concentration causing 50% hemolysis).

  • Peptide Analogs: If the therapeutic index is too narrow, exploring less hemolytic this compound analogs could be a viable strategy.

Q5: What peptide-to-lipid molar ratios are typically used for biophysical studies of this compound's interaction with model membranes?

A5: For biophysical assays like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, the peptide concentration is often expressed as a peptide-to-lipid (P/L) molar ratio. A common range for these studies is from 1:15 to 1:120.[5][6] The choice of P/L ratio will depend on the specific technique and the information you are seeking about the peptide's interaction with the lipid bilayer. Lower ratios are used to observe initial binding and surface adsorption, while higher ratios are used to study membrane insertion and disruption.[5][6][7]

Quantitative Data Summary

The following tables summarize typical concentration ranges for this compound in various experimental settings.

Table 1: Recommended Concentration Ranges for Antimicrobial Assays

Assay TypeTarget OrganismTypical Concentration RangeUnit
Minimum Inhibitory Concentration (MIC)Gram-positive bacteria (S. aureus, S. epidermidis)1 - 128µg/mL
Minimum Bactericidal Concentration (MBC)Gram-positive bacteria2 - 4 times the MICµg/mL
Time-Kill AssayGram-positive bacteriaMIC and multiples of MICµg/mL

Table 2: Recommended Concentration Ranges for Cytotoxicity Assays

Assay TypeCell TypeTypical Concentration RangeUnit
Hemolysis AssayHuman Red Blood Cells10 - 500µg/mL
Mammalian Cell Viability (e.g., MTT, XTT)Human cell lines (e.g., HEK293)20 - 640mg/L

Table 3: Recommended Peptide-to-Lipid Molar Ratios for Biophysical Studies

Assay TypeModel Membrane CompositionTypical P/L Molar Ratio Range
Circular Dichroism (CD) SpectroscopyDMPC, DMPC/DMPG1:15 - 1:120
Nuclear Magnetic Resonance (NMR) SpectroscopyDMPC, DMPC/DMPG1:15 - 1:120
Calcein Release AssayDMPC/DMPG, POPC/POPG1:15 and lower

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

  • Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Culture the target bacteria overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Hemolysis Assay
  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Dilution: Prepare serial dilutions of this compound in PBS.

  • Incubation: In a 96-well plate, mix 50 µL of the RBC suspension with 50 µL of each peptide dilution.

  • Controls:

    • Negative Control: 50 µL of RBC suspension with 50 µL of PBS.

    • Positive Control: 50 µL of RBC suspension with 50 µL of 1% Triton X-100 (to induce 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

This compound Mechanism of Action

The primary mechanism of action for this compound involves the perturbation and permeabilization of bacterial cell membranes.[8][9] This process is believed to occur through the formation of ion-selective pores, leading to membrane depolarization, leakage of essential ions, and ultimately, cell death.[8][9]

Aurein_2_2_Mechanism cluster_workflow This compound Interaction with Bacterial Membrane Aurein This compound Peptides Membrane Bacterial Cell Membrane Aurein->Membrane Initial Interaction Binding Electrostatic Binding to Membrane Membrane->Binding Pore Pore Formation Binding->Pore Depolarization Membrane Depolarization Pore->Depolarization Leakage Ion Leakage (K+, Mg2+) Pore->Leakage Death Cell Death Depolarization->Death Leakage->Death

Caption: Mechanism of action of this compound against bacterial cells.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_workflow MIC Determination Workflow start Start prep_peptide Prepare this compound Stock Solution start->prep_peptide serial_dilute Perform Serial Dilutions in 96-Well Plate prep_peptide->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Absorbance or Observe Visually for Growth incubate->read_results determine_mic Determine Lowest Concentration with No Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the MIC of this compound.

References

Technical Support Center: Enhancing the Therapeutic Index of Aurein 2.2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of Aurein 2.2 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

This compound is a naturally occurring antimicrobial peptide (AMP) that primarily targets the cell membranes of Gram-positive bacteria.[1][2][3] It is understood to form pores in the bacterial membrane, leading to leakage of essential ions and molecules, ultimately causing cell death.[3] However, some more active analogues, such as peptides 73 and 77 which are rich in arginine and tryptophan, have been found to act as cell-penetrating peptides with intracellular targets, rather than functioning by membrane perturbation.[1][2] These analogues did not interact with DNA, suggesting other intracellular targets.[1][2]

Q2: How is the therapeutic index of an this compound derivative determined?

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose.[4][5] For this compound derivatives, this is typically calculated by dividing the concentration that causes 50% hemolysis of human red blood cells (HC50) by the minimum inhibitory concentration (MIC) against the target bacteria. A higher TI indicates a more promising therapeutic candidate.

TI = HC50 / MIC

Q3: My this compound derivative shows high antimicrobial activity but also high hemolysis. How can I improve its therapeutic index?

A common strategy to decrease hemolytic activity while retaining antimicrobial efficacy is through chemical modification. One such method is conjugation with polymers like hyperbranched polyglycerol (HPG).[6] This approach has been shown to improve the biocompatibility of this compound.[6] The size of the conjugates and the density of the peptide influence this biocompatibility.[6]

Q4: I am observing aggregation and precipitation of my peptide solution. What could be the cause and how can I resolve it?

Peptide aggregation can be influenced by several factors, including the amino acid sequence, pH, ionic strength, and temperature.[7] Aggregation can lead to a loss of activity.[7]

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the pH of your buffer is not close to the isoelectric point (pI) of the peptide, as this can minimize the net charge and promote aggregation.[7]

    • Solvent Change: For hydrophobic peptides, consider dissolving them in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.

    • Incorporate Aggregation-Disrupting Residues: During peptide design and synthesis, the inclusion of "gatekeeper" residues or the use of pseudoproline dipeptides can help prevent aggregation.[8]

Q5: My MIC results for the same this compound derivative are inconsistent. What are the potential reasons?

Inconsistent MIC values can arise from several experimental variables:

  • Bacterial Growth Phase: Ensure that the bacterial inoculum is in the logarithmic growth phase for consistent results.[9]

  • Peptide Stability: Peptides can degrade in solution over time.[10] Prepare fresh solutions for each experiment or assess the stability of your peptide under the storage conditions.

  • Peptide Adsorption: Peptides can adsorb to plasticware. Using low-adsorption plates and tips can mitigate this issue.

  • TFA Content: Trifluoroacetic acid (TFA) is often a remnant from peptide synthesis and can affect cell growth, potentially leading to variable results.[11]

Troubleshooting Guides

Low Antimicrobial Activity
Potential Cause Troubleshooting Suggestion
Peptide Degradation Check the stability of the peptide at the experimental temperature and pH. Consider modifications like C-terminal amidation to prevent enzymatic degradation.[12]
Incorrect Peptide Conformation The antimicrobial activity of this compound is linked to its α-helical structure in a membrane environment.[3][13] Use circular dichroism (CD) spectroscopy to verify the peptide's secondary structure in the presence of membrane mimetics like SDS micelles or lipid vesicles.
Suboptimal Assay Conditions Optimize the buffer composition, pH, and ionic strength of your MIC assay.
High Hemolytic Activity
Potential Cause Troubleshooting Suggestion
High Hydrophobicity While hydrophobicity is crucial for antimicrobial activity, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, causing hemolysis. Modify the peptide to balance hydrophobicity and charge.
Peptide Aggregation Aggregates can sometimes exhibit increased hemolytic activity.[14] Analyze the aggregation state of your peptide using techniques like dynamic light scattering (DLS).
Assay Controls Ensure proper positive (e.g., Triton X-100) and negative (PBS) controls are included in your hemolysis assay to validate the results.[9]

Quantitative Data Summary

Table 1: Antimicrobial and Hemolytic Activities of this compound and Analogues

PeptideTarget OrganismMIC (µg/mL)HC50 (µM)Therapeutic Index (HC50/MIC)Reference
This compound Staphylococcus aureus---[1][2][3]
Peptide 73 Staphylococcus aureus4--[1][2]
Peptide 77 Staphylococcus aureus4--[1][2]
Aurein 1.2 Staphylococcus aureus1-16--[15]

Note: Data for HC50 and a calculated Therapeutic Index for all peptides were not available in the provided search results. Researchers should determine these values experimentally.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard broth microdilution methods.

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus).[16]

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a concentration of approximately 10^5 CFU/mL.[16]

  • Prepare Peptide Dilutions:

    • Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Protocol 2: Hemolytic Activity Assay

This protocol outlines the measurement of a peptide's ability to lyse human red blood cells.[17]

  • Prepare Red Blood Cells (RBCs):

    • Obtain fresh human red blood cells.

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 rpm for 5 minutes) and removal of the supernatant.[9]

    • Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[16][18]

  • Prepare Peptide Dilutions:

    • Perform serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation:

    • Add the RBC suspension to each well.

    • Include a positive control (e.g., 0.1-1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS for 0% hemolysis).[9][16]

    • Incubate the plate at 37°C for 1 hour.[18]

  • Measure Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm, 530 nm, or 570 nm).[18]

  • Calculate Percent Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Enhancing_Therapeutic_Index cluster_design Peptide Design & Synthesis cluster_activity Antimicrobial Activity cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis Aurein_2.2_Template This compound Template Derivative_Synthesis Derivative Synthesis (e.g., Amino Acid Substitution) Aurein_2.2_Template->Derivative_Synthesis MIC_Assay MIC Assay Derivative_Synthesis->MIC_Assay Test Activity Hemolysis_Assay Hemolysis Assay Derivative_Synthesis->Hemolysis_Assay Test Toxicity Calculate_TI Calculate Therapeutic Index (HC50 / MIC) MIC_Assay->Calculate_TI Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HaCaT cells) Hemolysis_Assay->Cytotoxicity_Assay Hemolysis_Assay->Calculate_TI Calculate_TI->Derivative_Synthesis Low TI (Iterate Design) Optimized_Derivative Optimized_Derivative Calculate_TI->Optimized_Derivative High TI

Caption: Workflow for enhancing the therapeutic index of this compound derivatives.

Aurein2_2_Mechanism cluster_bacterium Gram-Positive Bacterium Bacterial_Membrane Bacterial Membrane Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Inserts and Oligomerizes Aurein_2.2 This compound Derivative Aurein_2.2->Bacterial_Membrane Binds to Membrane Ion_Leakage Ion & Solute Leakage Pore_Formation->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Hemolysis_Assay_Workflow Start Start Prepare_RBCs Prepare & Wash Human Red Blood Cells Start->Prepare_RBCs Prepare_Peptides Prepare Serial Dilutions of Peptide Derivative Start->Prepare_Peptides Incubate Incubate Peptides with RBCs (37°C, 1 hour) Prepare_RBCs->Incubate Prepare_Peptides->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Absorbance Measure Absorbance of Supernatant (Hemoglobin Release) Centrifuge->Measure_Absorbance Calculate_Hemolysis Calculate % Hemolysis and Determine HC50 Measure_Absorbance->Calculate_Hemolysis End End Calculate_Hemolysis->End

Caption: Experimental workflow for the hemolysis assay.

References

strategies to improve the selectivity of Aurein 2.2 for bacterial cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the selectivity of the antimicrobial peptide, Aurein 2.2. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the modification and evaluation of this compound and its analogs.

Q1: My modified this compound analog shows reduced antibacterial activity. What are the potential causes?

A1: A decrease in antibacterial activity can stem from several factors:

  • Disruption of Amphipathicity: The α-helical structure and the separation of hydrophobic and hydrophilic residues are crucial for membrane interaction. Amino acid substitutions that disrupt this amphipathic nature can reduce activity.

  • Reduced Cationicity: The net positive charge of this compound is critical for its initial electrostatic attraction to negatively charged bacterial membranes.[1] Substitutions that lower the net positive charge can weaken this interaction.

  • Loss of Helical Structure: While this compound is largely α-helical in a membrane environment, some modifications can destabilize this conformation, which is often essential for membrane insertion and pore formation.[2][3]

  • Peptide Aggregation: Highly hydrophobic analogs may aggregate in aqueous solutions, reducing the effective concentration of active, monomeric peptides available to interact with bacterial cells.[4][5][6]

Troubleshooting Steps:

  • Circular Dichroism (CD) Spectroscopy: Perform CD spectroscopy in the presence of membrane mimetics (e.g., SDS micelles or liposomes) to verify if the analog retains its α-helical structure upon membrane interaction.

  • Solubility Tests: Assess the solubility of your peptide in the assay buffer. If precipitation is observed, consider using a different buffer system or adding a small percentage of a solubilizing agent like DMSO.

  • Re-evaluate Hydrophobicity: Use online tools to calculate the hydrophobic moment of your analog. A significant deviation from the parent peptide might indicate a loss of the required amphipathic character.

Q2: My this compound analog is highly active against bacteria but also shows high hemolytic activity. How can I improve its selectivity?

A2: High hemolytic activity indicates a lack of selectivity between bacterial and mammalian cell membranes. Here are some strategies to address this:

  • Optimize Cationicity: Increasing the net positive charge (e.g., by substituting neutral or hydrophobic residues with Lysine or Arginine) can enhance the electrostatic attraction to anionic bacterial membranes over the zwitterionic mammalian membranes.[3]

  • Introduce Proline: Incorporating a Proline residue can introduce a "kink" in the helical structure, which may reduce deep insertion into mammalian membranes, thereby lowering hemolytic activity.

  • Polymer Conjugation: Conjugating this compound with biocompatible polymers like hyperbranched polyglycerol (HPG) has been shown to significantly reduce cytotoxicity while retaining antimicrobial activity.[6][7]

  • D-Amino Acid Substitution: Replacing some L-amino acids with their D-enantiomers can sometimes reduce toxicity against eukaryotic cells while maintaining antibacterial potency.

Q3: I am having trouble with the synthesis and purification of my arginine- and tryptophan-rich this compound analog. What can I do?

A3: Arginine and tryptophan residues can introduce challenges in solid-phase peptide synthesis (SPPS) and purification:

  • Synthesis: Arginine's bulky guanidinium group can lead to steric hindrance and incomplete coupling reactions. Tryptophan's indole side chain is susceptible to oxidation.

    • Solution: Use double coupling for arginine residues and add scavengers like triisopropylsilane (TIPS) and water in the cleavage cocktail to protect tryptophan.

  • Purification: These peptides can be "sticky" and may interact strongly with the stationary phase in reverse-phase HPLC, leading to poor peak shape and recovery.

    • Solution: Use a water/acetonitrile gradient with a low concentration of trifluoroacetic acid (TFA). Sometimes, switching to a different ion-pairing agent or using a different column chemistry can be beneficial. For very hydrophobic peptides, purification might be more successful at the protected stage before final deprotection.[8]

Q4: The Circular Dichroism (CD) spectrum of my modified peptide is difficult to interpret. What are some common pitfalls?

A4: Interpreting CD spectra requires careful consideration of experimental conditions:

  • Inaccurate Concentration: The molar ellipticity calculation is highly dependent on the peptide concentration. Ensure you have an accurate measure of the peptide concentration.

  • Light Scattering: When working with liposomes, light scattering can introduce artifacts into the spectrum. This is more pronounced with large unilamellar vesicles (LUVs) at lower wavelengths.[9]

  • Fluorophore Interference: If your peptide is fluorescently labeled, the fluorophore itself can contribute to the CD signal, leading to anomalous spectra.[10]

  • Over-interpretation of Deconvolution: Deconvolution programs that estimate secondary structure percentages can have significant error margins (3-5% or more). It's often more reliable to use CD for comparative analysis between a parent peptide and its analogs under identical conditions rather than focusing on absolute percentages.

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of this compound and some of its analogs. The therapeutic index (TI) is a measure of selectivity, calculated as HC50/MIC. A higher TI value indicates greater selectivity for bacterial cells.

Table 1: Activity of this compound and Related Peptides

PeptideTarget OrganismMIC (µg/mL)HC₅₀ (µM)Therapeutic Index (TI)Reference
This compound S. aureus15--
S. epidermidis8--
Aurein 2.3 S. aureus25--
S. epidermidis8--
Aurein 2.3-COOH S. aureus>100--
S. epidermidis>128--
Peptide 73 (Arg/Trp-rich analog) S. aureus4--[2][3]
Peptide 77 (Arg/Trp-rich analog) S. aureus4--[2][3]

Note: HC₅₀ and TI data for these specific analogs were not available in the cited literature.

Table 2: Activity of this compound C-terminal Analogs against S. aureus

Peptide AnalogModificationMIC (µg/mL)Reference
This compound Parent Peptide16[2]
L13F Leucine to Phenylalanine at position 1316[2]
L13V Leucine to Valine at position 1316[2]
L13A Leucine to Alanine at position 1316[2]
This compound-Δ3 C-terminal 3-residue truncation32[2]
This compound-Δ6 C-terminal 6-residue truncation128[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 1-10 mg/mL).

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Serial Dilution in Microtiter Plate:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in the appropriate broth to achieve a range of desired final concentrations.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no peptide) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the peptide's lytic activity against red blood cells (RBCs).

  • Preparation of Red Blood Cells:

    • Obtain fresh whole blood (e.g., human or horse) containing an anticoagulant.

    • Centrifuge the blood at 1000 x g for 10 minutes.

    • Aspirate the supernatant and wash the pelleted RBCs three times with phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation:

    • In a 96-well plate, add serial dilutions of the peptide in PBS.

    • Add the 4% RBC suspension to each well for a final RBC concentration of 1-2%.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% lysis).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at 450 nm or 540 nm (hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

    • The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of the peptide on the metabolic activity of mammalian cells, serving as an indicator of cell viability.

  • Cell Culture:

    • Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in the cell culture medium.

    • Replace the existing medium in the wells with the peptide-containing medium.

    • Include a vehicle control (cells with medium and the peptide's solvent).

    • Incubate for a specified period (e.g., 24 hours).

  • MTT Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Calculation:

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations: Mechanisms and Workflows

Mechanism of Action: this compound vs. Cell-Penetrating Analogs

The primary mechanism of this compound involves forming pores in the bacterial membrane, leading to leakage of cellular contents and cell death. In contrast, some of its analogs, particularly those rich in arginine and tryptophan, function as cell-penetrating peptides (CPPs), translocating across the membrane to act on intracellular targets without significant membrane disruption.[2][3]

Aurein_Mechanisms cluster_Aurein2_2 This compound: Pore Formation cluster_CPP_Analog Arg/Trp-Rich Analog: Intracellular Targeting A1 This compound A2 Electrostatic Attraction A1->A2 BacterialMembrane1 Bacterial Membrane (Negative Charge) A2->BacterialMembrane1 A3 Membrane Insertion & α-Helix Formation A4 Pore Formation A3->A4 A5 Ion & ATP Leakage A4->A5 A6 Cell Death A5->A6 BacterialMembrane1->A3 C1 CPP Analog C2 Membrane Interaction C1->C2 BacterialMembrane2 Bacterial Membrane C2->BacterialMembrane2 C3 Direct Translocation / Endocytosis C4 Intracellular Release C3->C4 C5 Inhibition of Intracellular Targets (e.g., DNA, Ribosomes) C4->C5 C6 Cell Death C5->C6 BacterialMembrane2->C3

Caption: Contrasting mechanisms of this compound and its cell-penetrating analogs.

Experimental Workflow: Peptide Selectivity Assessment

This workflow outlines the key steps in evaluating the therapeutic potential of a modified this compound analog.

experimental_workflow start Start: Modified this compound Analog synthesis Peptide Synthesis & Purification (SPPS, HPLC) start->synthesis mic_assay Antimicrobial Susceptibility Testing (Broth Microdilution) synthesis->mic_assay hemolysis_assay Hemolysis Assay synthesis->hemolysis_assay cytotoxicity_assay Mammalian Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay data_analysis Data Analysis mic_assay->data_analysis hemolysis_assay->data_analysis cytotoxicity_assay->data_analysis mic_result Determine MIC data_analysis->mic_result hc50_result Determine HC₅₀ data_analysis->hc50_result cc50_result Determine CC₅₀ data_analysis->cc50_result ti_calc Calculate Therapeutic Index (TI = HC₅₀ / MIC) mic_result->ti_calc hc50_result->ti_calc evaluation Evaluate Selectivity cc50_result->evaluation ti_calc->evaluation end End: Candidate Selection evaluation->end

Caption: Workflow for assessing the selectivity of modified this compound analogs.

Logical Relationships in Selectivity Enhancement

This diagram illustrates the logical connections between peptide modifications and the desired outcome of improved bacterial selectivity.

logical_relationships cluster_strategies Modification Strategies cluster_effects Primary Effects cluster_outcomes Measured Outcomes goal Goal: Improved Selectivity for Bacterial Cells s1 Increase Net Positive Charge (e.g., add Lys, Arg) e1 Enhanced Electrostatic Attraction to Bacteria s1->e1 s2 Optimize Hydrophobicity e2 Reduced Interaction with Mammalian Membranes s2->e2 s3 Introduce Structural Kink (e.g., add Pro) s3->e2 s4 Change Mechanism (e.g., Arg/Trp for CPP) e3 Intracellular Targeting s4->e3 o1 Increased Antibacterial Activity (Lower MIC) e1->o1 o2 Decreased Hemolytic Activity (Higher HC₅₀) e2->o2 e3->o1 o1->goal o2->goal

Caption: Relationship between modification strategies and improved selectivity.

References

Validation & Comparative

A Comparative Analysis of Aurein 2.2 and Citropin 1.1: Antimicrobial Activity and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the antimicrobial efficacy, hemolytic activity, and cytotoxicity of the antimicrobial peptides Aurein 2.2 and Citropin 1.1. This report synthesizes experimental data to provide a comparative overview of their therapeutic potential.

This guide provides a detailed comparison of two amphibian-derived antimicrobial peptides (AMPs), this compound and Citropin 1.1. Both peptides have garnered interest for their potential as novel therapeutic agents against a range of pathogens. The following sections present a summary of their antimicrobial activity against various bacterial strains, their hemolytic effects on red blood cells, and their cytotoxic impact on mammalian cells. Detailed experimental protocols and visual representations of their mechanisms of action and experimental workflows are also provided to facilitate a comprehensive understanding.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of this compound and Citropin 1.1, compiled from various studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismThis compound MIC (µg/mL)Citropin 1.1 MIC (µg/mL)
Staphylococcus aureus25[1]1-16[2]
Staphylococcus epidermidis25[1]32[3]
Streptococcus pyogenes-1-16[2]
Enterococcus faecalis->16[2]
Escherichia coli-4 - 32[3]
Klebsiella pneumoniae-8[3]
Acinetobacter baumannii-2[3]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 2: Hemolytic and Cytotoxic Activity

PeptideHemolytic Activity (HC50 in µM)Cytotoxicity (IC50 in µM)Cell Line
This compound>100--
Citropin 1.1>100>100Mammalian cells[3]

Mechanisms of Action

Both this compound and Citropin 1.1 primarily exert their antimicrobial effects by interacting with and disrupting bacterial cell membranes. However, their precise mechanisms differ.

This compound is understood to form selective ion pores in the membranes of Gram-positive bacteria[4][5]. More specifically, it is proposed to form toroidal pores, which involves the peptide inserting into the membrane and inducing the lipid monolayers to bend continuously through the pore, thus disrupting the membrane integrity[6]. Some studies also suggest that at higher concentrations, this compound may act via a carpet-like mechanism, where the peptides accumulate on the bacterial surface and disrupt the membrane in a detergent-like manner.

Citropin 1.1 also targets the bacterial membrane, and its mechanism is often described as following a "carpet" model[3]. In this model, the peptides bind to the negatively charged bacterial membrane and accumulate until a threshold concentration is reached. This leads to the disruption of the membrane's structure and the formation of transient pores or micelles, ultimately causing cell lysis[3]. Some evidence also suggests that Citropin 1.1 can inhibit the synthesis of DNA, RNA, and proteins within the bacterial cell[2].

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the antimicrobial, hemolytic, and cytotoxic activities of these peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Grow bacterial culture to mid-log phase start->bacterial_culture bacterial_suspension Dilute bacterial culture to standard concentration bacterial_culture->bacterial_suspension peptide_dilution Prepare serial dilutions of peptide incubation Incubate peptide dilutions with bacterial suspension in 96-well plate peptide_dilution->incubation bacterial_suspension->incubation readout Measure absorbance or observe for visible growth incubation->readout determine_mic Determine MIC as the lowest concentration with no visible growth readout->determine_mic end End determine_mic->end

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth[7][8].

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the appropriate broth to a range of concentrations[7].

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to the wells of a microtiter plate containing the peptide dilutions[7].

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[7].

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacterium is observed[9].

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its toxicity to mammalian cells.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start rbc_prep Isolate and wash red blood cells (RBCs) start->rbc_prep rbc_suspension Prepare a standardized RBC suspension rbc_prep->rbc_suspension peptide_dilution Prepare serial dilutions of peptide incubation Incubate peptide dilutions with RBC suspension peptide_dilution->incubation rbc_suspension->incubation centrifugation Centrifuge to pellet intact RBCs incubation->centrifugation supernatant_collection Collect the supernatant centrifugation->supernatant_collection readout Measure absorbance of supernatant (hemoglobin release) supernatant_collection->readout calculate_hemolysis Calculate percentage of hemolysis readout->calculate_hemolysis end End calculate_hemolysis->end

Workflow for Hemolysis Assay.

Protocol:

  • Red Blood Cell Preparation: Fresh red blood cells (typically from a healthy donor) are washed multiple times with a buffered saline solution (e.g., PBS) to remove plasma and other components[10].

  • Peptide Incubation: A suspension of the washed red blood cells is incubated with various concentrations of the peptide for a specific time (e.g., 1 hour at 37°C)[10].

  • Controls: A negative control (buffer only) and a positive control (a known hemolytic agent like Triton X-100) are included[10].

  • Measurement of Hemolysis: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm)[11].

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed mammalian cells in a 96-well plate start->cell_seeding cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence peptide_treatment Treat cells with serial dilutions of peptide cell_adherence->peptide_treatment incubation Incubate for 24-48 hours peptide_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilization readout Measure absorbance at ~570 nm solubilization->readout calculate_viability Calculate cell viability percentage readout->calculate_viability end End calculate_viability->end

Workflow for Cytotoxicity (MTT) Assay.

Protocol:

  • Cell Culture: Mammalian cells (e.g., fibroblasts, keratinocytes) are cultured in a suitable medium and seeded into a 96-well plate[12][13].

  • Peptide Treatment: After the cells have adhered, they are treated with various concentrations of the peptide and incubated for a set period (e.g., 24 or 48 hours)[9].

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (around 570 nm)[14].

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

Both this compound and Citropin 1.1 demonstrate significant antimicrobial properties, particularly against Gram-positive bacteria. Citropin 1.1 appears to have a broader spectrum of activity, with reported efficacy against some Gram-negative species as well. Encouragingly, both peptides exhibit low hemolytic and cytotoxic activity at their effective antimicrobial concentrations, suggesting a favorable therapeutic window.

The primary mechanism of action for both peptides involves membrane disruption, albeit through potentially different models—pore formation for this compound and a carpet-like mechanism for Citropin 1.1. Further research is warranted to fully elucidate their mechanisms and to evaluate their in vivo efficacy and safety profiles. The data and protocols presented in this guide offer a solid foundation for researchers and developers to build upon in the quest for novel antimicrobial therapies.

References

Aurein 2.2: A Comparative Analysis of its Antimicrobial Efficacy Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the antimicrobial peptide Aurein 2.2 against other antimicrobial peptides (AMPs) and conventional antibiotics when tested on clinically relevant bacterial isolates. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel antimicrobial agent.

Executive Summary

This compound, a peptide derived from the Australian Southern Bell Frog, demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the formation of toroidal pores in the bacterial cell membrane, leading to ion leakage, membrane depolarization, and ultimately, cell death. This guide presents a comparative analysis of this compound's in vitro efficacy, summarizing key performance data and providing detailed experimental methodologies for reproducibility.

Comparative Antimicrobial Activity

The in vitro efficacy of this compound and selected comparator antimicrobial agents was evaluated against a panel of clinical isolates, with a focus on Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA). The data, presented in the tables below, summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus Clinical Isolates
Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 16 - 643264
Pexiganan8 - 321632
LL-370.78 - 1.56 (µM)--
Vancomycin0.25 - 1.5--
Linezolid---

Note: Data for this compound, Pexiganan, LL-37, Vancomycin, and Linezolid are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. The MIC for LL-37 is presented in µM as reported in the source literature.

Table 2: Minimum Bactericidal Concentration (MBC) Data

Data on the MBC of this compound against a broad range of clinical isolates is limited in the currently available literature. Further studies are required to establish a comprehensive MBC profile for direct comparison.

Cytotoxicity Profile

Mechanism of Action: Toroidal Pore Formation

This compound exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. The proposed mechanism involves the formation of "toroidal pores," where the peptide molecules insert into the lipid bilayer, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, thus lining the pore alongside the peptides. This process leads to the leakage of ions and other essential cytoplasmic components, ultimately causing bacterial cell death.[1][2]

Caption: Proposed mechanism of action of this compound.

Aurein2_2_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Aurein_2_2 This compound Peptide Binding Electrostatic Binding to Membrane Aurein_2_2->Binding Initial Interaction Insertion Hydrophobic Insertion into Bilayer Binding->Insertion Pore_Formation Toroidal Pore Formation Insertion->Pore_Formation Aggregation & Restructuring Ion_Leakage Ion Leakage (K+, etc.) Pore_Formation->Ion_Leakage Depolarization Membrane Depolarization Ion_Leakage->Depolarization Cell_Death Bacterial Cell Death Depolarization->Cell_Death

Caption: Mechanism of this compound leading to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

MIC_Workflow Start Start Prepare_Peptide Prepare Serial Dilutions of this compound Start->Prepare_Peptide Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with Peptide Dilutions and Bacteria Prepare_Peptide->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

References

Amphibian Antimicrobial Peptides: A Head-to-Head Comparison of Aurein 2.2 and Other Key Families

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of potential therapeutics is emerging from an ancient source: the skin of amphibians. These potent, naturally occurring antimicrobial peptides (AMPs) offer promising avenues for combating drug-resistant pathogens. This guide provides a detailed comparison of Aurein 2.2 with other notable amphibian AMPs, including Magainin, Dermaseptin, and Temporin, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction to Amphibian Antimicrobial Peptides

Amphibian skin is a rich source of a diverse arsenal of AMPs, which form a crucial component of their innate immune system. These peptides are typically cationic and amphipathic, allowing them to selectively target and disrupt the negatively charged cell membranes of microorganisms. Their primary mechanism of action involves membrane permeabilization, leading to leakage of cellular contents and cell death. This direct physical disruption of the membrane is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

This guide focuses on a head-to-head comparison of this compound with three other well-characterized amphibian AMP families: Magainins, Dermaseptins, and Temporins. We will delve into their antimicrobial efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.

Comparative Antimicrobial Activity

The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound, Magainin 2, Dermaseptin, and Temporin L against a range of common bacterial and fungal pathogens.

MicroorganismThis compound MIC (µg/mL)Magainin 2 MIC (µg/mL)Dermaseptin MIC (µg/mL)Temporin L MIC (µg/mL)
Staphylococcus aureus25[1]80 - 160[2]2 - 7.5[3][4]3.12 - 25[5][6]
Staphylococcus epidermidis25[1]--1.56 - 3.12[5]
Escherichia coli>100[7]80 - 160[2]1.25 - 16[4][8]2.5 - 20[7]
Pseudomonas aeruginosa-80 - 160[2]1 - 4[8]12.5 - 50[6]
Klebsiella pneumoniae-80 - 160[2]2 - 8[3]6.25 - 50[6]
Acinetobacter baumannii-2 - 4[9]-3.12[5]
Candida albicans--2[3]2.5 - 20[7]

Note: MIC values can vary depending on the specific strain, experimental conditions, and the specific peptide variant used. The data presented here is a representative summary from the cited literature.

Mechanisms of Action: A Deeper Dive

While all four peptide families primarily target the microbial membrane, the precise mode of disruption can differ. The proposed mechanisms are often categorized into distinct models, such as the toroidal pore, carpet, and barrel-stave models.

This compound: This peptide is known to form ion-selective pores in the bacterial membrane.[10][11][12] This leads to membrane depolarization, a decrease in cellular ATP, and leakage of essential ions like potassium and magnesium, ultimately resulting in cell death.[13] Some studies suggest that analogs of this compound may also act as cell-penetrating peptides with intracellular targets, although DNA does not appear to be a primary target.[11]

Magainin 2: Magainins are well-studied AMPs that are believed to act via the "toroidal pore" model.[9][14] In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the lipid head groups. This action disrupts the membrane integrity and leads to cell lysis.[9][15] Some evidence also suggests that Magainin 2 can interact with proteins involved in the folding of outer membrane proteins in E. coli.[16]

Dermaseptin: Dermaseptins are a large family of peptides that also exert their antimicrobial activity by permeabilizing the cell membrane.[17][18] The "carpet" model is often proposed for Dermaseptins, where the peptides accumulate on the surface of the microbial membrane.[19] Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent membrane disintegration.

Temporin: Temporins, some of the shortest known natural antimicrobial peptides, are also membrane-active.[20] Their mechanism is thought to involve a "carpet-like" disruption of the microbial membrane.[21] They interact with and destabilize the cytoplasmic membrane, leading to permeabilization.[21] Depending on the concentration and specific Temporin variant, this can involve the formation of toroidal pores or more extensive membrane disruption.[21]

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible assessment of antimicrobial peptide activity. The following section outlines a common protocol for determining the Minimum Inhibitory Concentration (MIC) of cationic antimicrobial peptides.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the microtiter broth dilution method, with modifications to accommodate the cationic nature of the peptides.[22]

Materials:

  • Mueller Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates (Note: Polystyrene plates should be avoided as cationic peptides can bind to them)[22]

  • Test peptides, accurately quantified

  • Bacterial or fungal strains

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A single colony of the test microorganism is inoculated into MHB and incubated overnight at 37°C. The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: The test peptide is serially diluted in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to achieve a range of concentrations.

  • Microtiter Plate Setup: 100 µL of the prepared microbial suspension is added to each well of a 96-well polypropylene plate.

  • Addition of Peptides: 11 µL of each peptide dilution is added to the corresponding wells. A growth control well (containing only the microbial suspension) and a sterility control well (containing only MHB) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing the Mechanism of Action

To better understand the proposed mechanisms of membrane disruption, the following diagrams illustrate the key models.

Toroidal Pore Model Toroidal Pore Model cluster_membrane Bacterial Membrane cluster_pore Toroidal Pore Lipid Bilayer P1 Peptide P2 Peptide P3 Peptide P4 Peptide Cell Lysis Cell Lysis P3->Cell Lysis Leakage Peptides Peptides Peptides->P1 Insertion & Bending Carpet Model Carpet Model cluster_membrane Bacterial Membrane cluster_disruption Membrane Disruption Lipid Bilayer P1 Peptide P2 Peptide P3 Peptide P4 Peptide M1 Micelle P4->M1 Detergent-like action Peptides Peptides Peptides->P1 Accumulation M2 Micelle Cell Lysis Cell Lysis M2->Cell Lysis Lysis

References

Cross-Validation of Aurein 2.2 MIC Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Minimum Inhibitory Concentration (MIC) data for the antimicrobial peptide Aurein 2.2 reveals general consistency in its activity against Gram-positive bacteria across different research laboratories. However, variations in experimental protocols, particularly in the choice of materials and assay conditions, can influence reported MIC values, highlighting the need for standardized testing methodologies for antimicrobial peptides.

This guide provides a comparative overview of published MIC values for this compound, a promising antimicrobial peptide isolated from the Australian Southern Bell Frog, Litoria aurea. The data presented here, sourced from various research publications, is intended to assist researchers, scientists, and drug development professionals in interpreting and comparing the antimicrobial efficacy of this peptide.

Comparative Analysis of this compound MIC Values

The antimicrobial activity of this compound is predominantly directed against Gram-positive bacteria, with Staphylococcus aureus being a frequently tested organism. A review of the available literature indicates a general consensus on the potency of this compound against this pathogen.

Research Laboratory/First AuthorBacterial StrainMIC (µg/mL)
Cheng et al. (2009)Staphylococcus aureus ATCC 2592315
Cheng et al. (2009)Staphylococcus epidermidis C621 (clinical isolate)8
Raheem et al. (2020)Staphylococcus aureus (unspecified strain)(Parent peptide of active analogues with MICs of 4 µg/mL)

Note: The study by Raheem et al. (2020) focused on analogues of this compound and mentioned the parent peptide's moderate activity without specifying the exact MIC against a particular strain.

While data for Gram-negative bacteria is more limited, existing studies suggest that this compound exhibits weaker activity against organisms such as Escherichia coli and Pseudomonas aeruginosa. This is consistent with the known mechanisms of action for many cationic antimicrobial peptides, which are often more effective against the cell wall structure of Gram-positive bacteria.

Factors Influencing MIC Value Discrepancies

The observed variations in MIC values for antimicrobial peptides like this compound can often be attributed to differences in experimental methodologies. Key factors include:

  • Choice of Microtiter Plates: Cationic peptides are known to bind to the surface of polystyrene microtiter plates, which can lead to an overestimation of the MIC. The use of polypropylene plates is recommended to minimize this effect.

  • Growth Medium: The composition of the growth medium, including cation concentrations, can significantly impact the activity of antimicrobial peptides.

  • Inoculum Preparation: Variations in the bacterial growth phase and final inoculum concentration can affect the outcome of the assay.

  • MIC Endpoint Determination: The definition of the MIC endpoint (e.g., complete inhibition of visible growth vs. a certain percentage of growth reduction) can differ between laboratories.

Standardized Experimental Protocols for MIC Determination

To facilitate accurate cross-laboratory comparisons, adherence to standardized protocols is crucial. The following section outlines a typical broth microdilution method adapted for cationic antimicrobial peptides, based on established guidelines.

Broth Microdilution Protocol for Cationic Antimicrobial Peptides
  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile, 96-well polypropylene microtiter plates.

    • This compound peptide of known purity.

    • Sterile, low-binding pipette tips.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and inoculate into CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Peptide Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in CAMHB directly in the polypropylene microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide.

    • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Peptide_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound in Plate Peptide_Stock->Serial_Dilution Inoculation Inoculate Plate with Bacteria Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Reading Read Results (Visual/OD600) Incubation->Reading MIC_Determination Determine MIC Value Reading->MIC_Determination

Safety Operating Guide

Essential Safety and Logistical Information for Handling Aurein 2.2

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling

When working with Aurein 2.2, which should be treated as a potentially hazardous chemical, a comprehensive approach to personal protection is crucial. The following table summarizes the necessary PPE and general handling precautions.

Protective EquipmentSpecifications and Use
Eye Protection Chemical splash goggles should be worn to protect against splashes.[1][2] Safety glasses with side shields may be acceptable for tasks without a splash risk.[1][3]
Hand Protection Nitrile gloves are recommended to protect against skin contact.[1][3] Always inspect gloves for tears or holes before use and dispose of them properly after handling the material.
Body Protection A lab coat is essential to protect skin and clothing from potential contamination.[1][2] For procedures with a higher risk of splashes, a non-porous apron over the lab coat is advised.[2]
Respiratory Protection For handling the powdered form of the peptide, a respirator (e.g., N95 or P1) is recommended to avoid inhalation.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood.[5]
General Attire Clothing should cover the arms, legs, and torso.[1][2] Closed-toe shoes that completely cover the feet are mandatory in the laboratory.[1][2]

Experimental Workflow for Safe Handling

A systematic workflow is critical to minimize exposure and ensure safety during experiments involving this compound. The following diagram illustrates the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup Ensure proper ventilation handle_weigh Weigh Peptide Powder prep_setup->handle_weigh Proceed with caution handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve Use appropriate solvent exp_run Conduct Experiment handle_dissolve->exp_run Transfer solution carefully cleanup_decontaminate Decontaminate Surfaces exp_run->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Follow institutional guidelines

A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.

Spill Cleanup:

  • Evacuate: Clear the immediate area of all personnel.

  • Protect: Wear appropriate PPE, including respiratory protection, before re-entering the area.[5]

  • Contain: For powdered spills, gently cover with an absorbent material like sand or vermiculite to avoid raising dust.[5] For liquid spills, absorb with a suitable absorbent material.

  • Collect: Carefully sweep or scoop the contained material into a labeled, sealed container for disposal.[5]

  • Clean: Thoroughly wash the spill site with soap and water after the material has been removed.[5]

  • Ventilate: Ensure the area is well-ventilated.[5]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] If irritation or other symptoms develop, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[4][5]

Disposal Plan

The disposal of peptide waste must be handled responsibly to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Disposal:

  • Solid Waste: Unused peptide powder, contaminated gloves, and other solid materials should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound and waste solvents from the synthesis or purification process should be collected in a designated, labeled waste container.[6][7]

  • Disposal Method: All waste containing this compound should be treated as chemical waste and disposed of through a licensed professional waste disposal service.[4] Do not dispose of this material in the regular trash or down the drain.[8]

The following diagram illustrates the hierarchy of controls for managing risks associated with handling this compound, from the most effective measures at the top to the least effective at the bottom.

cluster_controls Hierarchy of Safety Controls elimination Elimination (Not Feasible for Research) substitution Substitution (Use a less hazardous peptide) engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

The hierarchy of controls for laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.